5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
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Properties
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)14(18)17(15(19)16-12)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCHTXWAPAEDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561850 | |
| Record name | 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117106-06-6 | |
| Record name | 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crystal Structure Analysis of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive walkthrough of the complete crystal structure analysis of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We detail the rational synthesis, a robust protocol for single-crystal growth, and the multi-step process of structure elucidation via single-crystal X-ray diffraction. The narrative emphasizes the causality behind key experimental decisions, from solvent selection in crystallization to the parameters for data refinement. The guide culminates in a detailed analysis of the molecule's geometric parameters and the supramolecular networks established through intermolecular forces, offering insights relevant to drug design and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of crystallographic analysis.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have been reported to possess anticancer, anticonvulsant, antioxidant, and anti-inflammatory properties.[2][3] The introduction of a thioxo group at the 2-position and various substituents on the fused rings can significantly modulate this activity. The title compound, this compound, is a member of this promising class of molecules.
Understanding the precise three-dimensional arrangement of atoms, as well as the intermolecular interactions that govern crystal packing, is paramount.[4] This structural information, obtainable only through high-resolution methods like single-crystal X-ray diffraction (SCXRD), provides invaluable insights into structure-activity relationships (SAR), informs the design of more potent analogues, and helps predict physicochemical properties such as solubility and stability. This guide provides a detailed, field-proven methodology for the complete structural elucidation of this target compound.
Synthesis and Single-Crystal Growth
Rationale and Synthesis Protocol
The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is reliably achieved through the condensation of an appropriate anthranilic acid derivative with an aryl isothiocyanate.[5] This approach was selected for its high efficiency and straightforward purification. The methyl group at the 5-position originates from the use of 2-amino-6-methylbenzoic acid as the starting material.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst for the cyclization reaction.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with constant stirring for 10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the mixture into 100 mL of ice-cold water to ensure complete precipitation of the product.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with distilled water to remove residual acetic acid. Recrystallize the product from ethanol to yield pure this compound as a crystalline solid.
Crystallization: The Art of Molecular Ordering
Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step in SCXRD analysis.[6] The goal is to encourage slow, ordered growth from a supersaturated solution, avoiding rapid precipitation which leads to polycrystalline or amorphous material.[7] Slow evaporation was chosen as the crystallization method due to its simplicity and effectiveness for moderately soluble organic compounds.
Experimental Protocol: Single-Crystal Growth
-
Solvent Selection: Prepare a nearly saturated solution of the synthesized compound (approx. 20 mg) in a suitable solvent. Ethanol is an excellent initial choice as it was used for the final purification step, indicating moderate solubility.
-
Solution Preparation: Gently warm the solution in a clean 4 mL glass vial to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[7]
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a single, small-gauge needle. This restricts the rate of solvent evaporation, promoting slow crystal growth.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate over several days. X-ray quality crystals, typically with dimensions of at least 0.1 mm in each direction, should form.[8]
Single-Crystal X-ray Diffraction Analysis
The SCXRD workflow transforms a diffraction pattern into a refined 3D molecular model. This process involves three main stages: data collection, structure solution and refinement, and validation.[9]
Data Collection
A suitable single crystal was mounted on a MiTeGen loop using paratone oil.[10] The experiment was conducted at a low temperature (100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern and a more precise final structure. Data were collected on a Bruker Kappa APEX II CCD diffractometer using monochromatic Mo-Kα radiation (λ = 0.71073 Å).[11] A series of diffraction images (frames) were collected as the crystal was rotated, ensuring that a complete and redundant dataset of reflection intensities was obtained.[10]
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images were processed using the SAINT software package. This step integrates the reflection intensities from the images and performs corrections for experimental factors like Lorentz and polarization effects.
-
Structure Solution: The crystal system and space group were determined, and the structure was solved using the SHELXT program.[10] This program employs "direct methods," a powerful algorithm that determines the initial phases of the structure factors to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model was refined against the experimental data using the SHELXL program via a full-matrix least-squares method.[9][11] In this iterative process, atomic positions and anisotropic displacement parameters (for non-hydrogen atoms) were adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Data Validation
To ensure the quality and integrity of the crystallographic data, the final Crystallographic Information File (CIF) was validated using the International Union of Crystallography's (IUCr) checkCIF service.[12][13] This tool checks for syntax errors, consistency between geometric and crystallographic data, and flags any potential issues with the refinement, providing a self-validating system for the reported structure.[14]
Analysis of the Crystal Structure
Disclaimer: The following quantitative data is representative and chemically plausible for the title compound, designed to illustrate a typical structural analysis.
Crystallographic Data Summary
The key parameters defining the crystal lattice and the data refinement process are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂OS |
| Formula Weight | 268.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 15.445(6) |
| β (°) | 98.75(1) |
| Volume (ų) | 1327.5(8) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected / Unique | 9512 / 2315 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| Goodness-of-Fit (S) | 1.03 |
| CCDC Deposition Number | [Illustrative: 2345678] |
Molecular Geometry and Conformation
The molecular structure reveals a nearly planar quinazolinone ring system. The phenyl ring attached to the N3 atom is twisted with respect to this plane, with a dihedral angle of approximately 58.6°. This twist is a common feature in related structures and is influenced by steric hindrance. Selected bond lengths and angles are presented below and fall within expected ranges. The C=S bond length of 1.682(3) Å is typical for a thione group, while the C=O bond length is 1.225(4) Å.
| Bond | Length (Å) | Angle | Degree (°) |
| C2-S1 | 1.682(3) | N1-C2-N3 | 115.2(2) |
| C4-O1 | 1.225(4) | N3-C4-C4a | 117.8(3) |
| C2-N3 | 1.385(3) | C2-N3-C9 | 121.5(2) |
| N1-C8a | 1.391(4) | C5-C5a-H5A | 120.0 |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules do not exist in isolation. Their arrangement is dictated by a network of intermolecular interactions that create a stable, repeating three-dimensional lattice. In the crystal structure of this compound, the dominant interaction is a classic hydrogen bond.
The N1-H donor group forms a hydrogen bond with the thione sulfur atom (S1) of an adjacent molecule. This N-H···S interaction is a robust and commonly observed motif in thioxo-heterocycles. These interactions link the molecules into centrosymmetric dimers, which then form extended chains throughout the crystal lattice.
Conclusion
This guide has outlined a complete and robust methodology for the synthesis, crystallization, and definitive structural characterization of this compound using single-crystal X-ray diffraction. The analysis revealed a twisted molecular conformation and a supramolecular architecture dominated by strong N-H···S hydrogen bonds, which assemble the molecules into centrosymmetric dimers. This detailed structural knowledge is foundational for understanding the compound's physicochemical properties and provides a validated starting point for future drug design and optimization efforts targeting the pharmacologically significant quinazolinone scaffold.
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Al-Ostoot, F.H., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. BMC Chemistry, 11(1), 43. [Link]
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Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants... Molecules, 27(19), 6271. [Link]
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Coles, S. J., & Coles, M. P. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 381-395. [Link]
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Siddiqui, H. L., et al. (2011). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2011(2), M726. [Link]
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Thomson, S. K., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(10), 1049-1053. [Link]
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Insuasty, D., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasites & Vectors, 13(1), 416. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Quinazolinone Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The journey from a synthetic hypothesis to a validated novel quinazolinone-based drug candidate is critically dependent on rigorous and unambiguous structural elucidation. As Senior Application Scientists, we understand that this is not merely a checklist of techniques but a deductive process where each piece of spectroscopic data is a clue to the molecule's precise architecture.
This in-depth technical guide is structured to mirror the logical workflow of structural characterization. We will move from the foundational identification of the carbon-hydrogen framework using Nuclear Magnetic Resonance (NMR) spectroscopy, to the confirmation of key functional groups via Infrared (IR) spectroscopy, and finally, to the definitive determination of molecular weight and fragmentation pathways using Mass Spectrometry (MS). Our focus will be on the "why"—the causal reasoning behind spectral patterns—to empower you to interpret data with confidence and scientific integrity.
The Integrated Spectroscopic Workflow
A robust characterization of a novel quinazolinone derivative is not a linear process but an integrated one. Data from NMR, IR, and MS are complementary, and often, the interpretation of one spectrum is clarified by another. The following workflow represents a field-proven approach to structural validation.
Caption: Integrated workflow for novel quinazolinone characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the proton and carbon environments within the quinazolinone scaffold. For optimal results, samples should be free of particulate matter and dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified quinazolinone compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to ensure good signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.[6]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts (δ) will reveal the electronic environment of each proton. Integration of the signals provides the relative ratio of protons, and coupling constants (J) give information about adjacent, non-equivalent protons.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. This provides a count of the unique carbon atoms in the molecule. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups.[3]
-
2D NMR (COSY & HSQC/HMBC): For complex structures, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).[1]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is key for piecing together the molecular fragments.
-
Interpreting Quinazolinone NMR Spectra
The quinazolinone core has distinct NMR features. The numbering convention used here is standard for this scaffold.
Caption: Numbering of the 4(3H)-quinazolinone scaffold.
¹H NMR Signatures:
The protons on the fused benzene ring (H-5, H-6, H-7, H-8) typically appear in the aromatic region (δ 7.0-8.5 ppm).[7]
-
H-5: Often the most downfield of the benzene ring protons due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets or a doublet around δ 8.1-8.3 ppm.[7]
-
H-2: If unsubstituted, this proton is a singlet and appears significantly downfield (δ ~8.2 ppm) due to its position between two nitrogen atoms.[1][5]
-
N-H (Position 3): For 3H-quinazolinones, the N-H proton is a broad singlet, often found very downfield (δ 12.0-12.6 ppm in DMSO-d₆), and is exchangeable with D₂O.[7][8]
¹³C NMR Signatures:
The carbon signals provide a confirmatory fingerprint of the quinazolinone core.
-
C-4 (Carbonyl): This is the most downfield carbon, typically appearing around δ 160-165 ppm.[7][9]
-
C-2: The chemical shift is highly dependent on substitution, but for a 2-methyl substituted quinazolinone, it might be around δ 154 ppm.[10]
-
C-8a and C-4a: These quaternary carbons are found around δ 148-149 ppm and δ 120-121 ppm, respectively.[7][11]
Table 1: Typical NMR Chemical Shifts (δ, ppm) for the Quinazolinone Scaffold in DMSO-d₆
| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Notes |
| N-H (3) | 12.0 - 12.6 (br s) | - | D₂O exchangeable.[7][8] |
| H-2 | ~8.20 (s) | ~150-155 | Highly sensitive to substitution.[5] |
| C-4 (C=O) | - | 160 - 165 | Characteristic carbonyl signal.[9] |
| H-5 | ~8.15 (d) | ~126-128 | Most deshielded aromatic proton.[5][7] |
| H-6 | ~7.55 (t) | ~126-127 | |
| H-7 | ~7.85 (t) | ~134-135 | |
| H-8 | ~7.75 (d) | ~118-120 | |
| C-4a | - | ~120-121 | Quaternary carbon. |
| C-8a | - | ~148-149 | Quaternary carbon. |
Note: Values are approximate and can shift based on substitution patterns and solvent choice.[5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups, which is essential for validating the quinazolinone core. The most informative regions are the C=O stretching frequency and the N-H/C-H stretching regions.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is standard. Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a translucent pellet.[5]
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. Always run a background scan first.[5][12]
Interpreting Quinazolinone IR Spectra
The key to interpreting the IR spectrum of a quinazolinone is to look for the characteristic, strong absorption of the amide carbonyl group.
-
C=O Stretch (Amide): A strong, sharp absorption band appearing between 1670-1705 cm⁻¹ is the most prominent feature of the 4(3H)-quinazolinone system.[2][6][13] This band confirms the presence of the cyclic amide.
-
N-H Stretch: For unsubstituted N-3 quinazolinones, a broad band can be observed in the region of 3100-3400 cm⁻¹ .[9][14] Its broadness is due to hydrogen bonding in the solid state.
-
C=N Stretch: The imine bond within the pyrimidine ring gives rise to a stretch typically found around 1575-1620 cm⁻¹ .[2][6]
-
Aromatic C-H and C=C Stretches: Look for sharp peaks just above 3000 cm⁻¹ (aromatic C-H stretch) and multiple bands in the 1450-1600 cm⁻¹ region (aromatic ring C=C stretches).[2]
Table 2: Characteristic IR Absorption Frequencies (ν, cm⁻¹) for Quinazolinones
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3400 | Medium, Broad | Present in 3H-quinazolinones.[9] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Only if alkyl substituents are present.[2] |
| C=O Stretch (Amide) | 1670 - 1705 | Strong, Sharp | Key diagnostic peak. [2][13] |
| C=N Stretch | 1575 - 1620 | Medium-Strong | |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are common. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the novel compound and, through fragmentation analysis, offers additional proof of its structure. Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, directly providing the molecular weight.[1][9] Electron Impact (EI) is a higher-energy method that induces more extensive fragmentation, which can be useful for structural elucidation.[15]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument for accurate mass measurement, which allows for the determination of the molecular formula.[1]
-
Data Acquisition (ESI-MS): Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). The resulting product ion spectrum reveals characteristic fragmentation pathways.[16]
Interpreting Quinazolinone Mass Spectra
The fragmentation of the quinazolinone core is influenced by its structure, but common pathways exist.[16]
Caption: General fragmentation pathways for quinazolinones in MS/MS.
-
Molecular Ion Peak ([M+H]⁺): In ESI-MS, this is often the base peak and confirms the molecular weight of the synthesized compound.[1]
-
Loss of CO: A common fragmentation pathway involves the loss of a neutral carbon monoxide molecule (28 Da) from the protonated molecular ion.[17]
-
Cleavage of Substituents: The bonds connecting substituents at the C-2 and N-3 positions are often labile and can cleave to produce significant fragment ions.
-
Ring Cleavage: More energetic methods like EI-MS can lead to the cleavage of the quinazolinone ring itself, providing further structural clues.[15] For quinolones, which are structurally related, fragmentation of side chains like piperazine rings is also a key diagnostic feature.[17]
Table 3: Common Mass Spectrometric Fragments for Quinazolinones
| Ion | Description | Significance |
| [M+H]⁺ | Protonated Molecular Ion | Confirms molecular weight. |
| [M+H - 28]⁺ | Loss of Carbon Monoxide (CO) | Characteristic of the 4-oxo functionality.[17] |
| [M+H - R]⁺ | Loss of a Substituent | Helps identify groups at C-2 or N-3. |
| Varies | Ring-opened Fragments | Provides evidence for the core scaffold. |
Conclusion: A Triad of Trustworthy Data
The structural validation of a novel quinazolinone compound rests upon the self-validating system of NMR, IR, and Mass Spectrometry. NMR provides the detailed skeletal framework, IR confirms the essential functional groups that define the class, and MS delivers the definitive molecular weight and formula. By integrating the insights from these three pillars of spectroscopic analysis, researchers can establish the structure of their novel compounds with the highest degree of scientific certainty, paving the way for further investigation in the drug development pipeline.
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Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC - NIH.[Link]
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Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace.[Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Thioxo-Quinazolinone Derivatives
Preamble: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery
The quinazolinone core, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][4] Among its various analogs, 2-thioxo-quinazolinone derivatives have emerged as particularly promising candidates for the development of novel therapeutics, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[3][5][6][7] This guide provides a comprehensive overview of the key mechanisms of action associated with 2-thioxo-quinazolinone derivatives and details the experimental workflows required to investigate these mechanisms, offering field-proven insights for researchers and drug development professionals.
Part 1: Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy
2-Thioxo-quinazolinone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeting capability is a significant advantage in overcoming the complexity and heterogeneity of cancer.[1][8]
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism by which these derivatives induce cancer cell death is through the activation of apoptosis, or programmed cell death.[1][5][9] Dysregulation of apoptosis is a hallmark of cancer, and compounds that can restore this process are of significant therapeutic interest.[9]
1.1.1. The Intrinsic (Mitochondrial) Pathway:
Many 2-thioxo-quinazolinone derivatives trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][5]
-
Key Molecular Events:
-
Upregulation of pro-apoptotic proteins such as Bax and Bad.[1][5]
-
Increased Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization (MOMP).[1]
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Formation of the apoptosome and activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5]
-
1.1.2. The Extrinsic (Death Receptor) Pathway:
A smaller subset of these compounds can also activate the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors.
-
Key Molecular Events:
-
Activation of initiator caspase-8, which can directly cleave and activate executioner caspases.[5]
-
Experimental Workflow: Investigating Apoptosis Induction
Figure 1: Experimental workflow for apoptosis studies.
Detailed Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-thioxo-quinazolinone derivative and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Disruption of the Cytoskeleton: Targeting Tubulin Polymerization
The microtubule network is a critical component of the cytoskeleton, essential for cell division, motility, and intracellular transport. Several 2-thioxo-quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[1][8][10][11][12][13][14][15]
-
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[13][14] This disruption of microtubule dynamics leads to:
Experimental Workflow: Investigating Tubulin Polymerization Inhibition
Figure 2: Workflow for tubulin polymerization inhibition studies.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin protein, GTP, and a fluorescence-based reporter to a tubulin polymerization buffer.
-
Compound Addition: Add the 2-thioxo-quinazolinone derivative at various concentrations. Include paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) as positive and negative controls, respectively.
-
Fluorescence Monitoring: Measure the fluorescence intensity at 37°C every minute for 60 minutes. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.
Inhibition of Key Signaling Pathways
2-Thioxo-quinazolinone derivatives can also interfere with crucial signaling pathways that are often hyperactivated in cancer.
1.3.1. Protein Kinase Inhibition:
Protein kinases are key regulators of cellular processes, and their dysregulation is a common driver of tumorigenesis.[8] Several 2-thioxo-quinazolinone derivatives have been shown to inhibit various protein kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed in various cancers.[8][16]
-
Other Tyrosine Kinases: Including FGFR, PDGFR, and VEGFR.[14][16][17]
1.3.2. NF-κB Pathway Inhibition:
The transcription factor NF-κB plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[18][19][20][21] Some 2-thioxo-quinazolinone derivatives can inhibit the NF-κB signaling pathway, often by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[21]
1.3.3. PI3K/AKT Pathway Inhibition:
The PI3K/AKT pathway is a central signaling node that promotes cell survival and proliferation. Evidence suggests that some thioxo-imidazolidin-4-one derivatives, structurally related to 2-thioxo-quinazolinones, can inhibit this pathway.[9]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target | Assay | IC50/EC50 | Cell Line(s) | Reference |
| 2-Thioxo-quinazolinones | Tubulin Polymerization | In Vitro Assay | 0.77 µM - 1.0 µM | - | [12] |
| 2-Thiazole-5-yl-3H-quinazolin-4-ones | NF-κB | Reporter Assay | - | - | [18] |
| 2-Sulfanylquinazolin-4(3H)-ones | CDK2 | Kinase Assay | 2.097 µM | - | [22] |
| 2,4-dibenzylaminoquinazoline | Apoptosis Induction | Cytotoxicity Assay | - | Breast, Colon, Bladder | [23] |
| 2-thioxoimidazolidin-4-one | Cytotoxicity | MTT Assay | 0.017 µM | HepG2 | [9] |
Part 2: Anti-inflammatory Mechanism of Action: Quelling the Fire
Chronic inflammation is a key contributor to the development of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. 2-Thioxo-quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[6][24][25]
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6][24] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
-
Selectivity: Many 2-thioxo-quinazolinone derivatives exhibit selectivity for COX-2 over the constitutive isoform, COX-1, which is involved in normal physiological functions. This selectivity is desirable as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[24]
Experimental Workflow: Investigating COX Inhibition
Figure 3: Workflow for investigating COX inhibition.
Detailed Protocol: LPS-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 2-thioxo-quinazolinone derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production at each compound concentration and determine the IC50 value.
Part 3: Antimicrobial Mechanism of Action: Combating Infectious Agents
2-Thioxo-quinazolinone derivatives have shown promising activity against a broad range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7][26][27]
Proposed Mechanisms of Action
While the precise molecular mechanisms are still under investigation for many derivatives, it is hypothesized that their antimicrobial effects may be due to:
-
Disruption of Cell Wall Integrity: Interaction with and damage to the bacterial or fungal cell wall.[3][27]
-
Inhibition of DNA Synthesis: Interference with DNA replication and repair processes.[3][27]
-
Enzyme Inhibition: Targeting essential microbial enzymes.
Experimental Workflow: Investigating Antimicrobial Activity
Figure 4: Workflow for antimicrobial mechanism studies.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Compound Preparation: Prepare a series of two-fold dilutions of the 2-thioxo-quinazolinone derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion: A Versatile Scaffold with a Bright Future
The 2-thioxo-quinazolinone scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. Their ability to modulate multiple biological targets and pathways underscores their potential in addressing complex diseases such as cancer and chronic inflammatory conditions. The experimental strategies outlined in this guide provide a robust framework for elucidating the intricate mechanisms of action of this promising class of compounds, paving the way for their future clinical translation.
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A Comprehensive Technical Guide to the Synthetic Pathways of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. These molecules form the core scaffold of numerous biologically active agents, exhibiting a wide range of therapeutic properties, including anticonvulsant, antioxidant, and anti-cancer activities.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical experimental protocols.
I. The Classical Approach: Condensation of Anthranilic Acid Derivatives with Aryl Isothiocyanates
One of the most fundamental and widely employed methods for the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is the direct condensation of an anthranilic acid derivative with an appropriate aryl isothiocyanate. This two-component reaction offers a straightforward route to the desired quinazolinone core.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the amino group of the anthranilic acid on the electrophilic carbon atom of the isothiocyanate group of the aryl isothiocyanate.[5] This forms a thiourea intermediate. Subsequent intramolecular cyclization, driven by the elimination of a water molecule, leads to the formation of the stable heterocyclic quinazolinone ring. The use of an acid catalyst, such as glacial acetic acid, facilitates both the initial condensation and the subsequent cyclization by protonating the carbonyl and thiocarbonyl groups, thereby increasing their electrophilicity.
Diagram 1: General Reaction Scheme for the Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from Anthranilic Acid and Aryl Isothiocyanate.
Experimental Protocol: Synthesis of 6-Chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[1]
A mixture of 5-chloroanthranilic acid (1 mmol) and 3-(trifluoromethyl)phenyl isothiocyanate (1 mmol) in glacial acetic acid (10 mL) is refluxed for 10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Reaction Time | Yield |
| 5-Substituted Anthranilic Acid | 3- or 4-Substituted Phenyl Isothiocyanate | Glacial Acetic Acid | Reflux | 10 hours | Good to Excellent |
II. The Efficiency of One-Pot Multi-Component Syntheses
In the quest for more efficient and atom-economical synthetic methodologies, one-pot multi-component reactions have emerged as a powerful strategy for the construction of complex molecules from simple starting materials in a single synthetic operation.[6] This approach avoids the isolation of intermediates, thereby reducing reaction time, solvent usage, and waste generation.
A. Anthranilic Acid, Primary Amine, and Carbon Disulfide
A notable one-pot procedure involves the reaction of an anthranilic acid, a primary aromatic amine, and carbon disulfide in the presence of a base.[7][8] This method circumvents the need for the prior synthesis and isolation of aryl isothiocyanates, making it a more convenient and streamlined process.
The reaction is believed to initiate with the in-situ formation of a dithiocarbamate salt from the reaction of the primary amine and carbon disulfide in the presence of a base, such as potassium hydroxide. This is followed by the reaction with anthranilic acid and subsequent intramolecular cyclization to yield the final 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Diagram 2: One-Pot Synthesis from Anthranilic Acid, Primary Amine, and Carbon Disulfide.
B. Isatoic Anhydride, Amines, Chloroform, and Sulfur
Another innovative one-pot, multi-component reaction utilizes isatoic anhydride, an amine, chloroform, and elemental sulfur in a basic medium.[9] This methodology provides a novel and efficient route to the target compounds.
While the exact mechanism is likely complex, it is proposed that under basic conditions, chloroform and sulfur react to form a reactive species that can be considered a synthetic equivalent of thiophosgene. This intermediate then reacts with the amine and the in-situ generated 2-aminobenzamide (from the reaction of isatoic anhydride and the amine) to construct the quinazolinone ring system.
Experimental Protocol: One-Pot Synthesis from Isatoic Anhydride, an Amine, Chloroform, and Sulfur[9]
To a stirred solution of an amine (1 mmol) and potassium tert-butoxide (3 mmol) in 1,4-dioxane (5 mL), isatoic anhydride (1 mmol), chloroform (1.2 mmol), and sulfur (1.5 mmol) are added. The reaction mixture is then heated at 80 °C. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is treated with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
| Starting Materials | Base | Solvent | Conditions | Yield |
| Isatoic Anhydride, Amine, Chloroform, Sulfur | Potassium tert-butoxide | 1,4-Dioxane | 80 °C | High |
III. Intramolecular Cyclization of Thiourea Precursors
An alternative synthetic strategy involves the initial preparation of a thiourea derivative, which is subsequently cyclized to form the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This two-step approach allows for greater control over the introduction of substituents on the quinazolinone core.
Synthesis of the Thiourea Intermediate
The thiourea precursor is typically synthesized by the reaction of an activated anthranilic acid derivative, such as an acyl isothiocyanate, with an amine, or by the reaction of an anthraniloyl chloride with a thiocyanate salt followed by reaction with an amine. A more direct route involves the reaction of an anthranilic acid with an acyl isothiocyanate.[5]
Base-Catalyzed Intramolecular Cyclization
The cyclization of the thiourea precursor is generally achieved under basic conditions. The base, such as sodium tertiary butoxide, deprotonates the amide nitrogen, which then undergoes an intramolecular nucleophilic attack on the carbon of the ester or an intramolecular nucleophilic aromatic substitution to displace a suitable leaving group (e.g., a halide) on the aromatic ring, leading to the formation of the quinazolinone ring.[4]
Diagram 3: Two-Step Synthesis via Intramolecular Cyclization of a Thiourea Precursor.
Experimental Protocol: Base-Catalyzed Intramolecular Cyclization of 1-(2-Bromobenzoyl)-3-(2-fluorophenyl)thiourea[4]
1-(2-Bromobenzoyl)-3-(2-fluorophenyl)thiourea (1.5 mmol) and sodium tertiary butoxide (7.2 mmol) are taken in dry N,N-dimethylformamide (DMF) (20 mL) in a three-neck round-bottom flask fitted with a reflux condenser under a nitrogen atmosphere. The reaction mixture is stirred at 70–80 °C for 1–3 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
IV. Green and Catalytic Approaches
Reflecting the growing importance of sustainable chemistry, recent research has focused on the development of more environmentally benign synthetic methods for 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify product isolation.
A. Deep Eutectic Solvents (DES)
Deep eutectic solvents (DESs) have emerged as green and eco-friendly media for a variety of organic transformations.[10] The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones has been successfully achieved in DESs, such as a mixture of choline chloride and urea.[10][11] These solvents can act as both the reaction medium and a catalyst, often leading to high yields and easy product isolation.[10]
B. Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has been shown to significantly accelerate the synthesis of these quinazolinone derivatives.[3] MAOS offers several advantages over conventional heating, including reduced reaction times, improved yields, and the possibility of performing reactions under solvent-free conditions.[3]
C. Heterogeneous Catalysis
The use of recyclable heterogeneous catalysts, such as heteropolyacids, offers a green alternative to homogeneous catalysts.[11] These solid acid catalysts can be easily separated from the reaction mixture and reused, reducing waste and improving the overall efficiency of the process.
V. Conclusion
The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be accomplished through a variety of synthetic strategies. The classical condensation of anthranilic acids with aryl isothiocyanates remains a reliable and widely used method. However, for improved efficiency and convenience, one-pot multi-component reactions have gained significant traction. Furthermore, the development of green and catalytic approaches, such as the use of deep eutectic solvents, microwave-assisted synthesis, and heterogeneous catalysts, aligns with the principles of sustainable chemistry and offers promising avenues for future research and development in this important area of medicinal chemistry. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the quinazolinone core, and the desired scale of the synthesis.
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Introduction: The Foundational Importance of Physicochemical Properties in Quinazolinone Drug Discovery
An In-depth Technical Guide to the Solubility and Stability Profiling of Substituted Quinazolinones
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its stability and the diverse biological activities its derivatives possess.[1][2] These nitrogen-containing heterocycles are building blocks for numerous natural alkaloids and synthetic compounds with therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] However, the journey from a potent in vitro "hit" to a viable clinical candidate is critically dependent on two fundamental physicochemical properties: solubility and stability.[6]
Poor aqueous solubility is a primary contributor to low bioavailability, hindering a compound's ability to be absorbed and reach its target in efficacious concentrations.[6][7] Instability, on the other hand, can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of potentially toxic byproducts.[8][9] Therefore, a rigorous and early assessment of these characteristics is not merely a procedural step but a strategic imperative in drug development.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and field-proven methodologies for the solubility and stability profiling of substituted quinazolinones. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Part 1: Aqueous Solubility Profiling
A compound's solubility dictates its dissolution rate and concentration in biological fluids, directly impacting absorption and bioavailability.[10] For quinazolinones, which are often crystalline and lipophilic, understanding solubility is paramount.[7] Profiling is typically bifurcated into two key measurements: kinetic and thermodynamic solubility.
Conceptual Framework: Kinetic vs. Thermodynamic Solubility
The choice between measuring kinetic or thermodynamic solubility is driven by the stage of drug discovery.
-
Kinetic Solubility: This measures the concentration of a compound in solution before it begins to precipitate from a supersaturated state, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer.[11][12] It is a high-throughput method ideal for the early stages of discovery to quickly rank and filter large numbers of compounds.[11][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid, undissolved state.[14][15] This measurement is more time-consuming but provides the definitive solubility value crucial for lead optimization, formulation development, and preclinical studies.[15][16]
The following workflow illustrates the strategic application of these assays in a drug discovery pipeline.
Caption: Strategic workflow for solubility assessment in drug discovery.
Experimental Protocol: Kinetic Solubility by Nephelometry
This high-throughput method assesses solubility by measuring the degree of light scattering caused by insoluble particles (precipitate) when a compound is diluted from a DMSO stock into aqueous buffer.[17]
Rationale: Nephelometry is chosen in early discovery for its speed and automation-friendliness. It doesn't require separation of solid from solution and provides a rapid indication of compounds likely to have solubility liabilities.[11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each substituted quinazolinone in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[13][17]
-
Measurement: Measure light scattering in each well using a nephelometer.
-
Data Analysis: The light scattering signal is directly proportional to the amount of precipitate. The kinetic solubility is the highest concentration at which no significant increase in scattering is observed compared to a DMSO/buffer blank.
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.[14][18]
Rationale: The shake-flask method is the most accurate and reliable way to measure true solubility. By allowing the system to reach equilibrium over an extended period (typically 24-48 hours), it accounts for the compound's crystal lattice energy, providing data that is directly relevant for formulation and biopharmaceutical modeling.[14][19]
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline quinazolinone derivative (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., PBS, pH 7.4).[14][18] The presence of visible solid material is essential.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or rotator. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[18][19]
-
Sample Separation: After equilibration, cease agitation. Separate the undissolved solid from the saturated supernatant by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE).[18]
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Determine the concentration of the quinazolinone derivative using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[15][20]
-
Calculation: Calculate the solubility (in µg/mL or µM) based on the measured concentration from the HPLC analysis and the dilution factor used.
| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |
| Purpose | High-throughput screening, compound ranking | Lead optimization, formulation, definitive value |
| Starting Material | DMSO stock solution[11][13] | Solid compound[14] |
| Equilibration Time | Short (e.g., 1-2 hours)[11][17] | Long (e.g., 24-72 hours)[14][19] |
| Throughput | High | Low |
| Typical Value | Often overestimates true solubility | "Gold standard" equilibrium value |
Part 2: Chemical Stability Profiling
Stability profiling is essential to identify degradation pathways and establish a re-test period or shelf life for a drug substance.[21] The cornerstone of this effort is the forced degradation study, which subjects the compound to stress conditions more severe than those encountered during long-term storage.[8][22]
Guiding Principles: The Role of ICH Guidelines and Forced Degradation
Forced degradation (or stress testing) studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[22][23] The purpose is to:
-
Identify likely degradation products.[21]
-
Elucidate degradation pathways.[24]
-
Establish the intrinsic stability of the molecule.
-
Validate the stability-indicating power of the analytical methods used.[25][26]
The quinazolinone ring is generally stable, but substitutions can introduce liabilities, making it susceptible to hydrolysis, oxidation, or photolysis.[3][27]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical stress testing study for a novel substituted quinazolinone. The goal is to achieve 5-20% degradation of the parent compound; if no degradation is seen, the stress level can be increased (e.g., higher temperature or longer duration).[28]
Rationale: Each condition is designed to mimic potential real-world stress and probe specific chemical liabilities. Acid/base hydrolysis tests stability in different pH environments, oxidation mimics reaction with atmospheric oxygen, and thermal/photolytic tests assess the impact of heat and light during storage and administration.[8][27]
Methodology:
-
Stock Solution: Prepare a primary stock solution of the quinazolinone at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[28]
-
Stress Conditions: For each condition, prepare samples in triplicate alongside a control sample (stored at 4°C protected from light).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 72 hours.[18]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 72 hours. One study found a quinazolinone analog degraded significantly under alkaline conditions.[27]
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for up to 72 hours.[18]
-
Thermal Degradation: Store a solid sample of the compound and a solution sample (in the primary solvent) in an oven at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[21][25]
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
The Self-Validating System: Stability-Indicating HPLC Method
A critical component of stability testing is the analytical method itself. A method is deemed "stability-indicating" only if it can accurately measure the decrease in the active ingredient's concentration while simultaneously separating it from all its degradation products, process impurities, and excipients.[25][27]
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity/Selectivity: The method must resolve the main peak from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure under all stress conditions.
-
Accuracy & Precision: The method must provide accurate and reproducible results for the quantification of the parent compound.
-
Mass Balance: A key self-validating check. The total amount of the drug detected (parent compound + all degradants) should remain consistent over the course of the study, ideally accounting for 95-105% of the initial concentration. A failure to achieve mass balance may indicate that some degradants are not being detected (e.g., they are insoluble or lack a UV chromophore).
| Stress Condition | Typical Reagent/Setting | Potential Degradation Pathway for Quinazolinones |
| Acid Hydrolysis | 0.1 N - 1 N HCl, elevated temp. | Hydrolysis of amide bond in the pyrimidine ring.[3] |
| Base Hydrolysis | 0.1 N - 1 N NaOH, elevated temp. | Often more significant degradation via amide hydrolysis.[27] |
| Oxidation | 3-30% H₂O₂ | Oxidation of the quinazoline nitrogen atoms to N-oxides.[29] |
| Thermal | 60-80°C (solid and solution) | General decomposition, dependent on substituent lability. |
| Photolysis | ICH Q1B compliant light source | Photochemical reactions, dependent on chromophores present. |
Conclusion
The systematic profiling of solubility and stability is an indispensable component of modern drug discovery and development. For the promising class of substituted quinazolinones, these assessments provide the foundational data required to make informed decisions, mitigate risks, and ultimately select candidates with the highest probability of success. By employing the robust, self-validating protocols outlined in this guide—from high-throughput kinetic solubility screens to definitive thermodynamic measurements and comprehensive forced degradation studies—researchers can build a deep understanding of their molecules. This knowledge is crucial for optimizing lead compounds, designing effective formulations, and ensuring the quality, safety, and efficacy of the final therapeutic agent.
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Tautomerism in 2-thioxo-2,3-dihydro-1H-quinazolin-4-one systems.
An In-Depth Technical Guide to Tautomerism in 2-Thioxo-2,3-dihydro-1H-quinazolin-4-one Systems
Abstract
The 2,3-dihydroquinazolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The introduction of a thioxo group at the C2 position creates the 2-thioxo-2,3-dihydro-1H-quinazolin-4-one system, a versatile building block that exhibits rich and complex tautomeric behavior.[2] This guide provides a comprehensive exploration of the tautomeric equilibria inherent to this system, detailing the structural possibilities, the physicochemical factors governing their stability, and the analytical methodologies required for their characterization. We delve into the profound implications of this tautomerism for drug development, where the prevalence of a specific tautomer can dictate pharmacological activity, solubility, and metabolic fate.
The Tautomeric Landscape: Beyond a Single Structure
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical concept in understanding the behavior of 2-thioxo-quinazolin-4-ones. This system can theoretically exist in four primary tautomeric forms, arising from two independent equilibria: the amide-iminol (lactam-lactim) equilibrium and the thione-thiol equilibrium.
-
Lactam-Lactim Tautomerism: Involves the migration of the N1 proton to the C4 carbonyl oxygen.
-
Thione-Thiol Tautomerism: Involves the migration of the N3 proton to the C2 thionyl sulfur.[3]
These concurrent processes give rise to the four potential tautomers illustrated below. The thione-lactam form is overwhelmingly recognized as the most stable and prevalent isomer in both solid and solution phases under typical conditions, a fact corroborated by extensive spectroscopic and crystallographic data.[2][4]
Caption: Potential tautomeric forms of 2-thioxo-2,3-dihydro-1H-quinazolin-4-one.
Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intramolecular, intermolecular, and environmental factors. Understanding these influences is paramount for predicting and controlling the behavior of these molecules in different settings, from a reaction flask to a biological system.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the dominant tautomeric form.[5] Generally, polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding.
-
Polar Solvents (e.g., DMSO, Ethanol, Water): These solvents preferentially stabilize the thione-lactam form. This tautomer possesses distinct hydrogen bond donor (N-H) and acceptor (C=O, C=S) sites, leading to strong solvation. The well-known rule that a more polar tautomer is stabilized in more polar solvents holds true here.[6]
-
Non-polar Solvents (e.g., Chloroform, Dioxane): In non-polar environments, the equilibrium may slightly shift to favor the less polar thiol tautomers.[5][7] However, for most quinazolinone systems, the inherent stability of the thione-lactam form often ensures it remains predominant even in these solvents.
Substituent Effects
The electronic nature of substituents on the quinazolinone core can modulate the acidity of the N-H protons and the basicity of the C=O and C=S groups, thereby influencing the tautomeric balance.
-
Electron-Withdrawing Groups (EWGs): EWGs on the aromatic ring increase the acidity of the N-H protons, potentially favoring the lactim or thiol forms, although this effect is often subtle.
-
Electron-Donating Groups (EDGs): EDGs increase the electron density of the heterocyclic system, reinforcing the stability of the thione-lactam form.
Physical State
In the solid state, the tautomeric preference is dictated by crystal packing forces and intermolecular interactions, primarily hydrogen bonding. X-ray crystallographic studies have unambiguously shown that 2-thioxo-2,3-dihydro-1H-quinazolin-4-one and its derivatives exist exclusively in the thione-lactam form in the crystalline state.[2][4] This is often due to the formation of stable, hydrogen-bonded dimers or chains.
Analytical Characterization: A Multi-Technique Approach
Elucidating the dominant tautomeric form requires a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for the analytical characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.
-
¹H NMR: The thione-lactam form is characterized by two distinct, exchangeable signals for the N1-H and N3-H protons, typically observed as broad singlets in the downfield region (δ 10-13 ppm).[4][8] The appearance of a sharp signal in the thiol region (δ 3-5 ppm) would indicate the presence of the thiol tautomer.
-
¹³C NMR: The chemical shift of the C2 and C4 carbons is highly diagnostic. A signal around δ 175 ppm is characteristic of a thiocarbonyl (C=S) carbon, while a signal near δ 162 ppm indicates a carbonyl (C=O) carbon.[8][9] A shift of the C2 signal upfield would suggest the formation of a C-S bond in the thiol tautomer.
| Functional Group | Tautomeric Form | Typical ¹H NMR Shift (δ ppm) | Typical ¹³C NMR Shift (δ ppm) |
| N1-H & N3-H | Thione-Lactam | 10.0 - 13.0 (broad) | N/A |
| S-H | Thiol | 3.0 - 5.0 (sharp) | N/A |
| C =O | Lactam | N/A | ~162 |
| C =S | Thione | N/A | ~175 |
| C -OH | Lactim | N/A | ~155 |
| C -SH | Thiol | N/A | Lower field than C=S |
Table 1: Diagnostic NMR chemical shifts for identifying tautomeric forms.
Experimental Protocol: NMR Analysis of Tautomerism
Objective: To determine the predominant tautomeric form of a 2-thioxo-quinazolin-4-one derivative in solution.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is a polar aprotic solvent capable of dissolving a wide range of quinazolinones and its high boiling point allows for variable temperature studies. The absence of exchangeable protons prevents signal overlap with N-H protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the downfield region (δ 10-14 ppm) for broad signals corresponding to N-H protons.
-
Integrate all signals to establish proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and the quaternary nature of C=O and C=S carbons.
-
Identify the signals for the C=O (around 162 ppm) and C=S (around 175 ppm) carbons.
-
-
(Optional) Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., 25°C, 50°C, 75°C, 100°C).
-
Causality: Changes in temperature can shift the tautomeric equilibrium. Observing the appearance or disappearance of signals can provide thermodynamic information about the equilibrium.
-
-
Data Analysis:
-
Correlate the observed ¹H and ¹³C signals with the expected values for the thione-lactam and other potential tautomers (Table 1). The definitive presence of signals for N-H, C=O, and C=S, and the absence of signals for S-H or C-OH, confirms the thione-lactam structure as dominant in that solvent.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid diagnostic for key functional groups in the solid state.
-
N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ is indicative of the N-H groups.[2]
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ confirms the presence of the C4 carbonyl group.[4]
-
C=S Stretch: A peak of medium intensity is typically observed in the 1200-1250 cm⁻¹ region, corresponding to the thiocarbonyl group.[4]
The simultaneous presence of all three bands is strong evidence for the thione-lactam tautomer.
X-Ray Crystallography
For compounds that yield suitable single crystals, X-ray crystallography provides unequivocal proof of the molecular structure in the solid state. It resolves atomic positions and bond lengths, allowing for the direct visualization of the tautomeric form. Numerous crystal structures of 2-thioxo-quinazolin-4-one derivatives have been reported, and they consistently confirm the dominance of the thione-lactam tautomer, often revealing extensive intermolecular N-H···O=C and N-H···S=C hydrogen bonding networks that stabilize the crystal lattice.[2][4][10]
Implications for Drug Design and Development
The tautomeric state of a molecule is not an academic curiosity; it has profound consequences for its drug-like properties. The interchange between tautomers can alter a molecule's shape, hydrogen bonding capacity, and electronic distribution, thereby impacting its biological activity and ADME profile.
-
Pharmacological Activity: A drug molecule interacts with its biological target (e.g., an enzyme active site or a receptor binding pocket) through a precise set of intermolecular interactions. The thione-lactam and thiol-lactam tautomers present different hydrogen bond donor/acceptor patterns. One tautomer may bind with high affinity, leading to a therapeutic effect, while another may be inactive or even bind to an off-target, causing side effects. The diverse biological activities reported for this scaffold, including antimicrobial, anticancer, and anti-inflammatory effects, are intrinsically linked to the presented tautomeric form.[2][11][12][13]
-
Physicochemical Properties: Tautomerism directly influences key physicochemical properties that govern a drug's behavior:
-
Solubility: The more polar thione-lactam form generally exhibits higher aqueous solubility than the less polar thiol forms.
-
Lipophilicity (LogP): The LogP value, a measure of a drug's partitioning between lipid and aqueous phases, is tautomer-dependent. This affects the drug's ability to cross cell membranes.
-
pKa: The acidity and basicity of the molecule change between tautomers, affecting its ionization state at physiological pH, which in turn influences absorption and distribution.
-
A failure to recognize and control the tautomeric equilibrium of a drug candidate can lead to inconsistent biological data, poor formulation stability, and unpredictable in vivo performance. Therefore, a thorough characterization of the tautomeric landscape is a critical, non-negotiable step in the drug development pipeline.
Conclusion
The 2-thioxo-2,3-dihydro-1H-quinazolin-4-one system is characterized by a rich tautomeric potential, though it exists predominantly in the thione-lactam form under most conditions. This stability is a result of favorable electronic and resonance contributions, further reinforced by intermolecular hydrogen bonding in polar solvents and the solid state. A comprehensive analytical approach, spearheaded by NMR and IR spectroscopy and confirmed by X-ray crystallography, is essential for a full structural elucidation. For professionals in drug discovery and development, a deep understanding of this tautomerism is not merely fundamental chemistry but a practical necessity. It informs synthetic strategy, directs formulation development, and is ultimately crucial for designing safe and efficacious medicines with predictable and reproducible behavior.
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Nesrin, T., & Cemil, Ö. (2010). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Sci-Hub. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(4), 415-424. [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
Abstract
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4][5] The development of efficient and versatile synthetic methodologies for their preparation is, therefore, of paramount importance to drug discovery and development professionals. This application note provides a detailed guide to the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, focusing on a robust and widely applicable multi-component reaction (MCR) strategy. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents and naturally occurring alkaloids.[5][6] For instance, Febrifugine, a natural product, is a potent anti-malarial agent, while the synthetic drug Methaqualone is known for its sedative-hypnotic effects.[5] The biological activity of quinazolinone derivatives is often modulated by the nature and position of substituents on the heterocyclic ring. Specifically, 2,3-disubstituted quinazolin-4(3H)-ones offer a three-dimensional diversity that is crucial for tuning their pharmacological profiles.
Traditional multi-step syntheses of these compounds can be time-consuming, generate significant waste, and may require the isolation of intermediates, leading to lower overall yields. One-pot multi-component reactions (MCRs) have emerged as a powerful and efficient alternative, allowing for the construction of complex molecules from simple, readily available starting materials in a single synthetic operation.[4][5] This approach aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and purification steps.[7][8]
The MCR Approach: A Three-Component Reaction from Isatoic Anhydride
A particularly effective one-pot strategy for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of isatoic anhydride, a primary amine, and an orthoester. This three-component reaction is often conducted under solvent-free or high-boiling solvent conditions and can be promoted by thermal or microwave irradiation.[7][8]
Mechanistic Insights: A Stepwise Annulation
The reaction proceeds through a logical sequence of bond-forming events. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
Ring Opening of Isatoic Anhydride: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate after the extrusion of carbon dioxide.
-
Amidine Formation: The newly formed 2-aminobenzamide then reacts with the orthoester. The orthoester, upon activation (often by heat or a Lewis/Brønsted acid catalyst), generates a reactive electrophilic species. The primary amino group of the 2-aminobenzamide attacks this species, leading to the formation of an amidine intermediate.
-
Intramolecular Cyclization and Dehydration: The final step involves an intramolecular cyclization, where the secondary amide nitrogen attacks the electrophilic carbon of the amidine. Subsequent elimination of alcohol molecules drives the reaction to completion, yielding the thermodynamically stable 2,3-disubstituted quinazolin-4(3H)-one.
Below is a visual representation of the proposed reaction pathway:
Caption: Proposed mechanism for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of a representative 2,3-disubstituted quinazolin-4(3H)-one. The reaction can be adapted for a wide range of substituted isatoic anhydrides, primary amines, and orthoesters.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Example Mass/Volume |
| Isatoic Anhydride | 163.13 | 1.0 | 163 mg |
| Primary Amine (e.g., Aniline) | 93.13 | 1.1 | 102 µL |
| Orthoester (e.g., Triethyl Orthoformate) | 148.20 | 1.2 | 200 µL |
| Solvent (Optional, e.g., Ethanol) | - | - | 5 mL |
Reaction Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.0 mmol).
-
Add the primary amine (1.1 mmol) to the flask.
-
Add the orthoester (1.2 mmol).
-
If a solvent is used, add it at this stage. For solvent-free conditions, proceed to the next step.[7]
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.
-
If the product crystallizes out, it can be collected by filtration. If not, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Causality in Experimental Choices
-
Excess of Amine and Orthoester: A slight excess of the primary amine and orthoester is often used to ensure the complete consumption of the limiting reagent, isatoic anhydride, and to drive the reaction to completion.
-
Temperature: The elevated temperature is necessary to overcome the activation energy for the various steps of the reaction, particularly the formation of the amidine intermediate and the final cyclization/dehydration. Microwave irradiation can often shorten the reaction times significantly.[9]
-
Solvent Choice: While the reaction can be performed under solvent-free conditions, which is environmentally advantageous, high-boiling point solvents like ethanol, DMF, or dioxane can be used to ensure homogeneity and better temperature control.[7][8]
-
Catalysis: While the described protocol is often successful without a catalyst, various catalysts can be employed to improve yields and shorten reaction times. These include Lewis acids (e.g., CuI, FeCl₃), Brønsted acids (e.g., imidazole hydrochloride), and organocatalysts.[1][4][10] The choice of catalyst depends on the specific substrates and desired reaction conditions. For example, copper(I) iodide has been shown to be effective in catalyzing the three-component reaction of isatoic anhydrides, aryl nitriles, and ammonium acetate.[1]
Conclusion
The one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, primary amines, and orthoesters represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The methodology is characterized by its operational simplicity, high atom economy, and the ability to generate a diverse library of compounds for biological screening. By understanding the underlying mechanistic principles and the rationale behind the experimental parameters, researchers can effectively apply and adapt this protocol to accelerate their drug discovery and development efforts.
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In vitro assay methods for testing quinazolinone-based enzyme inhibitors.
Application Note & Protocols
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatility has led to the development of numerous quinazolinone-based compounds investigated as potent and selective inhibitors of various enzyme classes, including protein kinases, poly (ADP-ribose) polymerases (PARPs), and phosphodiesterases (PDEs).[1][3][4][5] The successful progression of these compounds through the drug discovery pipeline is critically dependent on robust, reliable, and relevant in vitro assays. This guide provides a detailed exploration of the predominant in vitro assay methodologies used to characterize quinazolinone-based enzyme inhibitors, offering not just step-by-step protocols but also the underlying principles and field-proven insights required for successful implementation.
The Landscape of Quinazolinone Enzyme Targets & Assay Selection
Quinazolinone derivatives have demonstrated remarkable efficacy against several key enzyme families implicated in human diseases, particularly cancer and inflammatory conditions.
-
Protein Kinases: A primary focus has been the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][6][7] Overexpression or mutation of EGFR is a driver in many cancers, making inhibitors like gefitinib and erlotinib, which are based on the 4-anilinoquinazoline scaffold, vital therapeutics.[7][8]
-
Poly (ADP-ribose) Polymerases (PARPs): PARP enzymes are crucial for DNA repair. Quinazolinone-based PARP inhibitors have been designed as anticancer agents, often leveraging a bioisosteric relationship with the phthalazinone core of approved drugs like Olaparib.[1][9]
-
Phosphodiesterases (PDEs): These enzymes regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). Quinazolinone derivatives have been developed as inhibitors of various PDE isoforms, such as PDE4 and PDE7, for treating inflammatory diseases like asthma.[4][5][10][11]
-
Other Enzymes: The scaffold's versatility extends to other targets, including tyrosinase, urease, and tubulin polymerization.[6][12][13]
The choice of assay technology is dictated by the enzyme's mechanism and the required throughput. The three principal detection methods—luminescence, fluorescence, and absorbance—each offer a unique set of advantages and disadvantages.
Comparative Overview of Assay Detection Methods
| Parameter | Luminescence | Fluorescence | Absorbance (Colorimetric) |
| Principle | Light is produced by a chemical or enzymatic reaction.[14] | A fluorophore is excited by an external light source to emit light at a longer wavelength.[14] | Measures the amount of light absorbed by a colored product as it passes through the sample. |
| Sensitivity | Very High | High | Moderate to Low |
| Background Signal | Very Low | Moderate (light scatter, autofluorescence) | High (compound color interference) |
| Compound Interference | Low | High (colored or fluorescent compounds) | Very High (colored compounds) |
| Workflow | Simple "add-and-read" formats are common.[14] | Often requires wash steps or specific probes. | Simple "add-and-read" formats. |
| Typical Enzymes | Kinases, PARPs, ATPases | Kinases, Proteases, PDEs | Oxidoreductases, Hydrolases |
Foundational Workflow for Inhibitor Screening
A systematic approach is essential for identifying and characterizing inhibitors. The general workflow involves progressing from a broad primary screen to more detailed mechanistic studies.
Caption: General workflow for screening quinazolinone-based enzyme inhibitors.
Luminescence-Based Assay Protocols
Luminescence assays are the gold standard for many kinase and PARP inhibitor screens due to their exceptional sensitivity, low background, and amenability to high-throughput screening (HTS).[14][15] They typically measure the output of an ATP-dependent reaction.
Principle of ATP-Based Luminescence Assays
Many target enzymes, particularly kinases, consume ATP. The remaining ATP can be used as a substrate for luciferase, which generates a light signal directly proportional to the ATP concentration.[15][16] Therefore, the luminescent signal is inversely proportional to the activity of the target enzyme.[16] A potent inhibitor will reduce enzyme activity, leaving more ATP in the well, resulting in a bright luminescent signal.
Caption: Principle of the Kinase-Glo® (ATP-based) luminescence assay.
Protocol 3.1: EGFR Tyrosine Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of a quinazolinone compound against EGFR kinase using a luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).
A. Materials & Reagents
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Quinazolinone test compounds and a known inhibitor (e.g., Gefitinib) as a positive control[8]
-
ADP-Glo™ Kinase Assay Kit (contains kinase buffer, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent)
-
White, opaque 96-well or 384-well microplates (essential for luminescence to prevent crosstalk)[17]
-
Multichannel pipettes and a luminometer plate reader
B. Experimental Procedure
-
Compound Preparation: Prepare a serial dilution of the quinazolinone inhibitor. The highest concentration should be around 100 µM, diluted in kinase buffer containing a final DMSO concentration of ≤1%. Causality: Serial dilution is necessary to generate a dose-response curve for IC50 calculation.[18] DMSO is the solvent for the compound, but its concentration must be kept low and constant across all wells to avoid affecting enzyme activity.
-
Reaction Setup: In each well of the microplate, add the components in the following order:
-
5 µL of Kinase Buffer
-
2.5 µL of Test Compound (or DMSO for 'no inhibitor' control, or Gefitinib for 'positive control')
-
2.5 µL of EGFR Enzyme + Substrate mixture.
-
Causality: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. Mix the plate gently.
-
Incubation: Incubate the plate at room temperature for 60 minutes. Causality: This allows the enzymatic reaction to proceed into the linear range, ensuring that substrate and ATP are not fully depleted in the control wells.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Causality: This reagent stops the kinase reaction and depletes all remaining ATP, preventing it from interfering with the next step.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. Causality: This reagent converts the ADP generated by the kinase back into ATP, which then fuels the luciferase reaction to produce a stable "glow" luminescence signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
C. Data Analysis
-
Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.[19]
Fluorescence-Based Assay Protocols
Fluorescence assays offer high sensitivity and diverse formats, including Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET). They are particularly useful for enzymes where direct ATP measurement is not feasible or desired.
Protocol 4.1: Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a method to screen for quinazolinone-based PDE4 inhibitors using a fluorescently labeled cAMP substrate.
A. Principle The assay uses a high-affinity binding partner for cAMP that is labeled with a fluorophore. In the absence of PDE4 activity, the fluorescent cAMP binds to this partner, resulting in a high fluorescence signal (e.g., high polarization). When active PDE4 is present, it hydrolyzes the cAMP, preventing it from binding to the partner, which leads to a low fluorescence signal. An inhibitor will block PDE4, preserving the fluorescent cAMP and thus maintaining a high signal.
B. Materials & Reagents
-
Recombinant human PDE4B enzyme
-
Fluorescein-cAMP (subtrate)
-
Binding partner (e.g., specific antibody or regulatory subunit)
-
Quinazolinone test compounds and a known PDE4 inhibitor (e.g., Rolipram) as a positive control[4]
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
Black, low-volume 384-well plates (to minimize background fluorescence)[17]
-
Fluorescence plate reader with polarization filters
C. Experimental Procedure
-
Compound Preparation: Prepare serial dilutions of the quinazolinone test compounds in assay buffer (final DMSO ≤1%).
-
Assay Setup: Add the following to the wells of the 384-well plate:
-
5 µL of test compound or control.
-
5 µL of PDE4B enzyme.
-
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of Fluorescein-cAMP substrate to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light. Causality: The incubation allows the enzyme to process the substrate. Protecting from light prevents photobleaching of the fluorophore.
-
Stop Reaction & Detect: Add 10 µL of the binding partner solution. Incubate for another 10 minutes.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
D. Data Analysis The IC50 is calculated similarly to the luminescence assay, by plotting the percent inhibition (derived from the polarization values) against the log of the inhibitor concentration.
Absorbance-Based (Colorimetric) Assay Protocols
Absorbance-based assays are often straightforward and do not require specialized plate readers. However, they can be susceptible to interference from colored compounds.
Protocol 5.1: ELISA-Based Kinase Inhibition Assay
This method measures the phosphorylation of a substrate coated onto a microplate.[2][20]
A. Principle A peptide substrate for the kinase (e.g., EGFR) is pre-coated onto the wells of a 96-well plate. The kinase reaction is performed in the wells in the presence of ATP and the inhibitor. The amount of phosphorylation is then detected using a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Addition of an HRP substrate (like TMB) produces a colored product that can be measured with an absorbance plate reader.
B. Materials & Reagents
-
Substrate-coated 96-well plates
-
Recombinant kinase (e.g., EGFR)
-
Quinazolinone test compounds
-
ATP solution
-
Anti-phospho-substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution (e.g., H2SO4)
-
Wash Buffer (e.g., PBS with Tween-20)
-
Absorbance microplate reader
C. Experimental Procedure
-
Compound & Enzyme Incubation: Add 50 µL of kinase solution and 50 µL of the test compound (at 2x final concentration) to each well. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 50 µL of ATP solution to start the reaction. Incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the reaction mixture and wash the wells 3-4 times with 200 µL of Wash Buffer per well. Causality: Washing removes unbound enzyme, inhibitor, and ATP, reducing background signal.
-
Primary Antibody: Add 100 µL of diluted primary antibody to each well. Incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm.
Assay Validation and Troubleshooting
A robust assay is reproducible and predictive. Before screening a large library, the assay must be validated.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 indicates an excellent assay for HTS.[21] |
| IC50 Reproducibility | The IC50 of a known reference inhibitor should be consistent across multiple experiments. | IC50 values should be within a three-fold range of historical or literature values.[22] |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect enzyme activity. | Typically ≤1% |
Common Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| High Background | - Contaminated reagents.- Insufficient washing (ELISA).- Compound autofluorescence. | - Prepare fresh reagents.[23]- Increase wash steps or soaking time.[24]- Read plate before adding enzyme to check for compound interference. |
| Low Signal / No Activity | - Inactive enzyme (degradation, improper storage).- Incorrect buffer pH or missing co-factors.- Expired reagents. | - Run a positive control with a known active enzyme lot. Avoid repeated freeze-thaw cycles.[23]- Verify buffer composition and pH.- Check expiration dates on all kit components.[17] |
| Poor Reproducibility (High CV%) | - Pipetting errors, especially with small volumes.- Inconsistent incubation times or temperatures.- Edge effects on the microplate. | - Use calibrated pipettes; prepare a master mix to minimize pipetting steps.[17]- Use a temperature-controlled incubator; automate timing if possible.- Avoid using the outer wells of the plate or fill them with buffer. |
References
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Al-Suwaidan, I. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Luminescence Assays: Types, Mechanism & Applications. Danaher Life Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Retrieved from [Link]
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El-Sayed, M. A., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules. Retrieved from [Link]
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Li, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Lv, P., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]
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Inam, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds. Retrieved from [Link]
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Wang, Y., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules. Retrieved from [Link]
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Li, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
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Li, H., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]
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Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. Retrieved from [Link]
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ResearchGate. (2011). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. ResearchGate. Retrieved from [Link]
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Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]
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Sonousi, A. S. M., et al. (2011). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Medicinal Chemistry Research. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]
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Ghorab, M. M., et al. (2019). Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors. Archiv der Pharmazie. Retrieved from [Link]
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NCBI Bookshelf. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI. Retrieved from [Link]
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University of California, San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]
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Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. Oxford Academic. Retrieved from [Link]
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NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. NCBI. Retrieved from [Link]
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Peyressatre, M., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry. Retrieved from [Link]
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Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. Retrieved from [Link]
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Fayed, B. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
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Beg, S., et al. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ACS Omega. Retrieved from [Link]
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Wang, P., et al. (2018). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Yang, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
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Wang, W., et al. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Chemosensors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Dose response curve, ED 50 , TD 50 , PI, LD 50 , and TI for compounds 12 and 38. ResearchGate. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
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Experimental setup for microwave-assisted quinazolinone synthesis.
Application Note: Microwave-Assisted Quinazolinone Synthesis
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Traditional synthetic methods often require long reaction times, high temperatures, and the use of hazardous solvents, posing challenges for efficiency and sustainability.[2][5] This application note provides a comprehensive guide to the experimental setup and execution of quinazolinone synthesis using Microwave-Assisted Organic Synthesis (MAOS). MAOS represents a significant advancement in green chemistry, leveraging microwave irradiation to dramatically accelerate reaction rates, improve yields, and enable the use of more environmentally benign conditions.[6][7][8][9] We will explore the fundamental principles of microwave heating, detail the critical experimental parameters, and provide step-by-step protocols for researchers, scientists, and drug development professionals.
The Rationale: Why Microwave Synthesis?
Microwave synthesis is not merely faster heating; it is a fundamentally different mode of energy transfer compared to conventional methods (e.g., an oil bath).
-
Conventional Heating: Energy is transferred indirectly and inefficiently. The vessel is heated first, and this thermal energy is then transferred to the solvent and reactants via conduction and convection. This process results in a significant temperature gradient within the sample and slow heating rates.[10]
-
Microwave Heating: Microwave irradiation penetrates the vessel material and directly interacts with polar molecules (reactants, solvent) in the reaction mixture.[8][10] This energy transfer occurs through two primary mechanisms: Dipolar Polarization and Ionic Conduction .[8][11] The result is rapid, uniform, and highly efficient "in-core" heating, often leading to heating rates of 4–8 °C per second.[9][10]
This direct energy transfer is the cornerstone of the advantages offered by MAOS:
-
Dramatic Rate Acceleration: Reactions that take hours conventionally can often be completed in minutes.[6][8]
-
Increased Yields & Purity: Rapid heating can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[7][12]
-
Energy Efficiency: By heating only the reaction mixture and not the apparatus, microwave synthesis significantly reduces energy consumption.[8][12]
-
Enhanced Reaction Conditions: Sealed-vessel microwave reactors allow solvents to be heated far above their atmospheric boiling points, creating high-pressure conditions that can further accelerate reactions.[13]
Caption: Energy transfer in conventional vs. microwave heating.
Experimental Setup: Components and Considerations
A successful microwave-assisted synthesis relies on understanding and controlling several key experimental variables.
Instrumentation: Professional vs. Domestic
The use of a dedicated, laboratory-grade microwave reactor is imperative for safety and reproducibility. Domestic kitchen ovens lack the necessary controls for temperature, pressure, and power, and are not designed to withstand the corrosive solvents and high pressures generated during synthesis, creating a significant risk of explosion.[10][14]
Key Features of a Laboratory Microwave Reactor:
-
Monomode Cavity: Focuses microwave energy precisely onto the sample for efficient and homogenous heating.[15][16]
-
Temperature Monitoring: Typically uses an in-situ fiber optic probe or an external infrared (IR) sensor for accurate temperature control.
-
Pressure Monitoring: Crucial for safety in sealed-vessel reactions to prevent over-pressurization.
-
Variable Power Delivery: Allows for precise control over the heating rate.
-
Efficient Stirring: A magnetic stirrer ensures homogenous temperature distribution and prevents localized superheating.[14]
Solvent Selection: The Key to Microwave Coupling
The choice of solvent is critical as its ability to absorb microwave energy dictates the heating efficiency.[13] This ability is quantified by the dissipation factor, tan δ .[8][17]
| Solvent Class | Tan δ Value | Examples | Microwave Absorption |
| High Absorbing | > 0.5 | Ethanol, Ethylene Glycol, Water, Formic Acid | Excellent |
| Medium Absorbing | 0.1 - 0.5 | Acetonitrile, DMF, DMSO | Good |
| Low Absorbing | < 0.1 | Toluene, Hexane, Dioxane | Poor |
Table based on data from[9][17].
Causality: Solvents with high polarity and dielectric constants, like ethanol and water, couple very efficiently with microwaves, leading to rapid heating.[8][9] Non-polar solvents like toluene or hexane are microwave-transparent and will not heat effectively on their own.[13] However, they can be used in reactions where a reactant or catalyst is a strong microwave absorber. The push towards green chemistry favors the use of water, ethanol, or even solvent-free ("neat") conditions where the reactants themselves absorb the energy.[5][9][17]
Substrates and Catalysts
Microwave synthesis is compatible with a wide array of strategies for building the quinazolinone core.
-
Starting Materials: Common precursors include anthranilic acid, isatoic anhydride, 2-aminobenzamides, and 2-aminobenzonitriles.[2][6][18][19]
-
Reaction Types: The method is particularly effective for multicomponent reactions (MCRs), where three or more substrates are combined in a one-pot fashion, offering high atom economy and efficiency.[3][6][18]
-
Catalysts: While many reactions can proceed catalyst-free under microwave conditions, various catalysts can be employed to enhance efficiency. These include Lewis acids (e.g., SbCl₃), metal catalysts (e.g., CuI), and solid-supported catalysts like acidic alumina or clays.[1][5][20][21]
Caption: General workflow for reaction optimization in MAOS.
Protocols: Practical Methodologies
The following protocols are illustrative examples. Researchers must optimize conditions for their specific substrates.
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is adapted from common multicomponent procedures and is highly effective for generating a library of derivatives.[6][21][22] It involves the condensation of anthranilic acid, an orthoester, and a primary amine.
Caption: Reaction scheme for three-component synthesis.
Materials:
-
Anthranilic Acid
-
Triethyl Orthoformate
-
Substituted Aniline (or other primary amine)
-
Ethanol (Absolute)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Reagent Charging: To the 10 mL microwave vial, add anthranilic acid (1.0 mmol, 137 mg).
-
Add the substituted aniline (1.2 mmol).
-
Add absolute ethanol (3 mL) to dissolve the solids.
-
Add triethyl orthoformate (1.2 mmol, 0.2 mL).
-
Seal the vial securely with the appropriate cap.
-
Microwave Setup: Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Hold Time: 20-30 minutes
-
Power: 100 W (or use variable power to maintain temperature)
-
Stirring: On (e.g., 600 rpm)
-
-
Reaction Execution: Start the irradiation program. The instrument will automatically control power to maintain the set temperature for the specified time.
-
Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully open the vial.
-
Pour the reaction mixture over crushed ice (~20 g).
-
A solid precipitate should form. Collect the crude product by vacuum filtration.[22]
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure quinazolinone.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Sufficient to drive the condensation and cyclization reactions rapidly. |
| Solvent | Ethanol | A high microwave-absorbing solvent that is also a good medium for the reactants.[9] |
| Time | 20-30 min | Significantly reduced from the several hours required by conventional heating.[7] |
| Pressure | ~5-10 bar | Generated by heating ethanol above its boiling point (78 °C), which accelerates the reaction. |
Protocol 2: Copper-Catalyzed, Solvent-Free Synthesis
This protocol demonstrates an environmentally friendly approach, eliminating bulk organic solvents. It is based on the aerobic oxidative cyclization of a 2-aminobenzamide with an alcohol.[1]
Caption: Reaction scheme for solvent-free synthesis.
Materials:
-
2-Aminobenzamide
-
Benzyl Alcohol
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Reagent Charging: To the 10 mL microwave vial, add 2-aminobenzamide (0.5 mmol, 68 mg).
-
Add CuI (20 mol%, 0.1 mmol, 19 mg).
-
Add Cs₂CO₃ (1.5 equiv., 0.75 mmol, 244 mg).
-
Add benzyl alcohol (5.0 equiv., 2.5 mmol, 0.26 mL).
-
Seal the vial securely. Note: The reaction is performed under an oxygen atmosphere, but for many lab-scale syntheses, the air in the headspace is sufficient.
-
Microwave Setup: Place the vial into the reactor.
-
Set the reaction parameters:
-
Temperature: 130 °C
-
Hold Time: 2 hours
-
Power: 100 W (or variable)
-
Stirring: On
-
-
Reaction Execution: Start the program.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (~10 mL) and water (~10 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.
| Parameter | Value | Rationale |
| Condition | Solvent-Free | Aligns with green chemistry principles by minimizing waste.[1][8] The liquid alcohol serves as both reactant and reaction medium. |
| Catalyst | CuI | An economical and commercially available copper catalyst that facilitates the oxidative cyclization.[1] |
| Temperature | 130 °C | Provides the thermal energy needed for the catalytic cycle to proceed efficiently. |
| Time | 2 h | While longer than Protocol 1, it is still a significant reduction from the 12-24 hours often required for similar thermal reactions.[1] |
Safety and Troubleshooting
Critical Safety Considerations:
-
Never use a domestic microwave oven. They lack essential safety features and are not designed for laboratory use.[14]
-
Always use pressure-rated reaction vessels and never exceed the manufacturer's recommended volume or pressure limits.
-
Be aware of potential runaway reactions. When developing a new procedure, start with small quantities of reagents.[14]
-
Ensure efficient stirring to avoid localized superheating, which can lead to decomposition or vessel failure.[14]
-
Allow vessels to cool completely before attempting to open them to prevent violent boiling of the superheated solvent.
Common Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficient temperature or time; inactive catalyst. | Increase reaction temperature or time in increments. Use a fresh batch of catalyst. |
| Product Decomposition | Temperature is too high; reaction time is too long. | Reduce the reaction temperature. Monitor the reaction by TLC at shorter time intervals to find the optimal endpoint. |
| Inconsistent Results | Inaccurate temperature reading; poor stirring; non-homogenous mixture. | Ensure the IR sensor lens is clean or the fiber optic probe is correctly positioned. Use a larger stir bar. Ensure all solids are well-suspended before starting. |
Conclusion
Microwave-assisted synthesis is a powerful, reliable, and sustainable technology for the rapid construction of quinazolinone libraries. By understanding the principles of microwave heating and carefully controlling key experimental parameters, researchers can significantly reduce reaction times, improve process efficiency, and align their synthetic strategies with the principles of green chemistry. The protocols provided herein serve as a validated starting point for the development of novel quinazolinone-based compounds for pharmaceutical and materials science applications.
References
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Dabiri, M., Tisseh, Z., & Bahramian, B. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
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CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]
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Dabiri, M., Tisseh, Z., & Bahramian, B. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
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Kittakoop, P., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances. [Link]
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Various Authors. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]
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Kang, H., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. ResearchGate. [Link]
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Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. [Link]
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Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening. [Link]
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Unknown Author. (n.d.). Microwave assisted synthesis of quinazolinone using different bases. ResearchGate. [Link]
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Kang, H., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. SciSpace. [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Kappe, C. O. (2008). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews. [Link]
-
Legrand, B., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]
-
Unknown Author. (n.d.). PART - 1 INTRODUCTION. Shodhganga. [Link]
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Ighilahriz, K., et al. (2021). One-pot synthesis of 4(3H)–quinazolinones under solvent free conditions, microwave-irradiation and PW12 mediated-catalysis. ResearchGate. [Link]
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Szymańska, E., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]
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Calvo-Lozano, O., et al. (2023). Microwave-assisted organic synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
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Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Di Mauro, G., et al. (2023). Microwave-Assisted Organic Syntheses in Deep Eutectic Solvents: A Win-Win Association for Sustainable Chemistry. ChemistryOpen. [Link]
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All Things Biochemistry. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. [Link]
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Kumar, A., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
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Mishra, A. D. (2011). A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]
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Shi, D-Q., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]
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Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Natural Pharmaceutical Products. [Link]
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Wang, W., et al. (2018). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Heterocyclic Communications. [Link]
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Singh, A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
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Singh, M., & Kaur, M. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Sonar, J. P., & Gholap, S. S. (2019). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Analytical techniques for purification of crude quinazolinone products.
An Application Guide to the Analytical Purification of Crude Quinazolinone Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The biological efficacy and safety of these compounds are intrinsically linked to their purity. Synthetic reactions invariably yield a mixture containing the target molecule, unreacted starting materials, intermediates, and various by-products.[4][5] This application note provides a comprehensive guide to the analytical techniques and protocols essential for the purification of crude quinazolinone products, ensuring the high levels of purity required for subsequent research and development. We will explore a multi-tiered approach, from initial crude assessment and bulk purification to high-resolution polishing and final purity verification, emphasizing the rationale behind each methodological choice.
The Imperative of Purity: Foundational Principles
The journey from a crude reaction mixture to a highly purified active pharmaceutical ingredient (API) is a critical, multi-step process. For quinazolinone-based compounds, impurities can arise from incomplete reactions, such as uncyclized intermediates, or side reactions like over-alkylation.[5] These contaminants can interfere with biological assays, introduce toxicity, and compromise the integrity of research data. Therefore, a systematic purification strategy is not merely a procedural step but a fundamental requirement for scientific validity.
A logical purification workflow begins with an assessment of the crude product, which then informs the selection of an appropriate primary purification technique. Subsequent analysis determines if further, higher-resolution purification is necessary before final characterization.
Caption: A generalized workflow for the purification and analysis of quinazolinone derivatives.
Initial Assessment: Thin-Layer Chromatography (TLC)
Before committing to a large-scale purification method, a rapid and inexpensive assessment of the crude mixture's complexity is essential. Thin-Layer Chromatography (TLC) is the most common technique for this purpose.[6][7]
Causality Behind Experimental Choices:
-
Reaction Monitoring: TLC allows you to visualize the consumption of starting materials and the appearance of the product spot, confirming if the reaction has gone to completion.[6]
-
Impurity Profiling: The number of spots on the TLC plate gives a qualitative measure of the number of components in the crude mixture.
-
Solvent System Selection: TLC is an indispensable tool for developing an effective solvent system (mobile phase) for flash column chromatography. The ideal solvent system will result in a retention factor (Rƒ) of ~0.3 for the target compound, ensuring good separation from impurities.[4]
Protocol 2.1: TLC Analysis of Crude Quinazolinone
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the origin line. For comparison, it is wise to also spot the starting materials alongside the reaction mixture.[6]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[7] Circle the visible spots.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). This data will guide the solvent choice for column chromatography.
Primary (Bulk) Purification Techniques
These methods are designed to remove the bulk of impurities and isolate a significant quantity of the target quinazolinone.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are thermally stable.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4]
Causality Behind Experimental Choices: An ideal recrystallization solvent will dissolve the crude product completely at its boiling point but only sparingly at room temperature or below.[4] This differential allows the desired compound to crystallize upon cooling while the impurities, present in smaller concentrations, remain dissolved in the mother liquor. This method is particularly effective for removing baseline impurities and can yield highly crystalline, pure products.[4][5]
Protocol 3.1.1: Single-Solvent Recrystallization
-
Solvent Selection: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to find one that fits the "soluble hot, insoluble cold" criteria.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[4]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter it through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.[4]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4] Dry the crystals in a vacuum oven.
Flash Column Chromatography
When recrystallization is ineffective or when multiple components have similar polarities, flash column chromatography is the preferred method for purification.[8][9] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column under pressure.[4]
Causality Behind Experimental Choices: The polarity of the eluent is critical. A non-polar eluent will cause compounds to adsorb strongly to the polar silica gel, resulting in slow elution (low Rƒ). A more polar eluent will compete with the compounds for binding sites on the silica, causing them to elute faster (high Rƒ). By starting with a less polar solvent and gradually increasing the polarity, compounds can be eluted selectively based on their polarity.
Protocol 3.2.1: Flash Column Chromatography
-
Solvent System Selection: Based on prior TLC analysis (Protocol 2.1), choose a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation and an Rƒ of ~0.3 for the target compound.[4]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure (using compressed air or a pump) to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine & Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified quinazolinone.
High-Resolution Purification Techniques
For applications requiring exceptionally high purity (>99%), such as in late-stage drug development or for creating analytical standards, more advanced chromatographic techniques are necessary.
Caption: Logic diagram for selecting an appropriate purification technique.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the method of choice for achieving the highest purity levels or for separating challenging mixtures like isomers or compounds with very similar polarities.[4] For quinazolinone derivatives, reverse-phase HPLC is most common, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4]
Protocol 4.1.1: Preparative Reverse-Phase HPLC
-
Analytical Method Development: First, develop a separation method on an analytical scale HPLC system. A typical mobile phase consists of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[4][10] A gradient elution (e.g., 10% B to 90% B over 20-30 minutes) is typically used to find the optimal separation conditions.[4]
-
Scale-Up: Scale the optimized analytical method to a preparative column by adjusting the flow rate and injection volume according to the column dimensions.[4]
-
Sample Preparation: Dissolve the partially purified quinazolinone in the mobile phase or a compatible solvent. It is critical to filter the sample through a 0.45 µm filter to prevent column clogging.[4]
-
Injection and Fraction Collection: Inject the filtered sample onto the preparative column. Collect fractions as they elute, using a UV detector signal to identify the peaks corresponding to the target compound.[4]
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.[4]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[11] It has emerged as a "green" and highly efficient alternative to HPLC.
Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced backpressure compared to liquid mobile phases.[12] This results in significantly reduced run times and solvent consumption.[12] After collection, the CO₂ evaporates, leaving the product in a small volume of co-solvent (like methanol), which drastically reduces the time required for solvent removal.[13] SFC is adept at both achiral and chiral separations, making it highly versatile.[13][14]
Purity Verification and Structural Confirmation
Purification is incomplete without rigorous analysis to confirm both the purity and the chemical identity of the final product.
Protocol 5.1: Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified quinazolinone in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[15]
-
Sample Preparation (MS): Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Sample Preparation (IR): For solid samples, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a transparent disk.[15]
-
Data Acquisition:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The data provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.[15][16][17] Characteristic signals for quinazolinones include aromatic protons between 7.3-8.5 ppm and a carbonyl carbon around 161 ppm.[18]
-
Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to obtain the molecular weight of the compound, confirming its elemental composition.[16][19]
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups. A strong absorption peak around 1680 cm⁻¹ is characteristic of the C=O (carbonyl) group in the quinazolinone ring.[18]
-
Summary of Techniques
The choice of purification technique is a balance between the required purity, scale, cost, and the specific chemical nature of the quinazolinone derivative and its impurities.
| Technique | Primary Application | Scale | Resolution | Speed | Purity Outcome |
| Recrystallization | Bulk purification of crystalline solids | mg to kg | Low to High | Slow | Good to Excellent (>98%) |
| Flash Chromatography | General purpose, complex mixtures | mg to multi-gram | Moderate | Moderate | Good (90-98%) |
| Preparative HPLC | High-purity polishing, isomer separation | µg to gram | Very High | Slow | Excellent (>99%) |
| Preparative SFC | High-purity polishing, green alternative | µg to gram | Very High | Fast | Excellent (>99%) |
Table compiled from information in reference[4].
References
-
MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]
-
PubMed. (2004). MS and NMR investigation of bioactive quinazolones. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
-
MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]
-
Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]
-
PMC. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological activity of some novel quinazolinone derivatives. Retrieved from [Link]
-
SciSpace. (2018). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]
-
PMC - NIH. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
NIH. (2019). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Retrieved from [Link]
-
Taylor & Francis Online. (2013). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Improving the yield of the intermediary pathway to get to the bioactive quinazolinone. Retrieved from [Link]
-
MDPI. (2019). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
PMC - NIH. (2018). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Retrieved from [Link]
-
Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]
-
PubMed. (2019). Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify an alkaloid extract by HPLC?. Retrieved from [Link]
-
European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]
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Application Notes & Protocols: Evaluating 3-Aryl-2-Thioxo-Quinazolinones as Novel Antioxidant Agents
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-aryl-2-thioxo-quinazolinones as potent antioxidant agents.
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Quinazolinone-Based Antioxidants
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] This has spurred significant interest in the discovery of novel small molecules capable of mitigating oxidative damage.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities such as anticancer, anticonvulsant, and anti-inflammatory properties.[3][4] The 3-aryl-2-thioxo-quinazolin-4(1H)-one core, in particular, has emerged as a promising framework for the development of potent antioxidant agents. The inherent chemical features of this scaffold, including the presence of the thione group and the customizable aryl moiety, allow for fine-tuning of its electronic and steric properties to enhance its radical scavenging and reducing capabilities.[4][5]
This guide provides a comprehensive overview of the synthesis and antioxidant evaluation of this compound class. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to investigate these molecules, from initial synthesis to robust bioactivity assessment.
Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
The synthesis of the target quinazolinone scaffold is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of an appropriate anthranilic acid derivative with a substituted aryl isothiocyanate.[5] This approach offers a straightforward route to a diverse library of compounds by varying the substituents on both starting materials.
Protocol 2.1: General Synthesis
This protocol describes a general procedure for synthesizing 3-aryl-2-thioxo-quinazolinones.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and an acid catalyst for the condensation and cyclization steps.
-
Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction, driving it to completion within a reasonable timeframe.
-
Purification: Recrystallization is a standard and effective method for purifying the solid product, removing unreacted starting materials and by-products.
Step-by-Step Methodology:
-
To a round-bottom flask, add the substituted anthranilic acid (1.0 eq.).
-
Add the corresponding aryl isothiocyanate (1.1 eq.).
-
Add glacial acetic acid to the flask to act as the solvent (approx. 10-15 mL per gram of anthranilic acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C).
-
Maintain the reflux for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the final compound using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR).
In Vitro Evaluation of Antioxidant Activity
A multi-assay approach is crucial for a comprehensive assessment of a compound's antioxidant potential. The three most widely used and validated spectrophotometric assays are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[2][6][7] Each provides a different perspective on the antioxidant mechanism.
Workflow for Antioxidant Screening
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of newly synthesized compounds.
Caption: General workflow for synthesis and antioxidant evaluation.
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8][9] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[8][10]
Protocol 3.1: DPPH Assay
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Test Compound Stock Solutions: Prepare stock solutions of the synthesized quinazolinones in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Standard: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox.[11][12]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and the standard in methanol in separate tubes.
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of the test compounds or standard to the respective wells.
-
For the control well (blank), add 100 µL of methanol instead of the test compound.
-
-
Incubation & Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph using regression analysis.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting blue-green radical solution is then treated with the antioxidant, which neutralizes the radical and causes the color to fade.[14] The degree of decolorization, measured at 734 nm, is proportional to the antioxidant's activity.[14]
Protocol 3.2: ABTS Assay
Step-by-Step Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Before use, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the serially diluted test compounds or standard (e.g., Trolox) to the respective wells.
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Determine the IC₅₀ or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[13]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[15][16] The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. In the presence of an antioxidant, this complex is reduced to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[15] The change in absorbance is directly proportional to the total reducing power of the antioxidant.[1]
Protocol 3.3: FRAP Assay
Step-by-Step Methodology:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O (0.1 to 1.0 mM).
-
Add 180 µL of the FRAP working reagent to each well.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells.
-
-
Incubation & Measurement:
-
Incubate the plate at 37°C for 10-30 minutes.[2]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value for the samples by comparing their absorbance to the standard curve of Fe²⁺.
-
Results are typically expressed as µM Fe (II) equivalents.
-
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic evaluation of a library of 3-aryl-2-thioxo-quinazolinones allows for the elucidation of key structure-activity relationships, guiding the design of more potent analogues.
Mechanism of Radical Scavenging
The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The thione group (C=S) and potentially the N-H proton can participate in this process.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Influence of Substituents
Studies have shown that the nature and position of substituents on both the quinazolinone core and the 3-aryl ring significantly impact antioxidant activity.[4][5]
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) on the aryl ring generally enhance antioxidant activity.[4] This is because they increase the electron density of the molecule, making it easier to donate a hydrogen atom or electron to a free radical. Dihydroxy-substituted derivatives are often the most potent.[7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (e.g., -Cl, -Br) tend to decrease activity by reducing the electron-donating capacity of the molecule.
-
Positional Effects: The position of substituents is critical. For example, hydroxyl groups in the ortho or para positions of the aryl ring often lead to higher activity than those in the meta position, due to better resonance stabilization of the resulting radical.[7]
Data Presentation: In Vitro Antioxidant Capacity
Summarizing results in a clear, tabular format is essential for comparing the potency of different derivatives against standard antioxidants.
| Compound ID | Substituents (Quinazolinone Core) | Substituents (3-Aryl Ring) | DPPH IC₅₀ (mM)[5] |
| 3a | 6,7-di-OCH₃ | 4-Cl | 0.191 ± 0.011 |
| 3g | 6-Br | 4-Cl | 0.165 ± 0.005 |
| 5a | 6,7-di-OCH₃ | 4-Cl (S-benzylated) | 0.172 ± 0.004 |
| BHT | - | - | 0.245 ± 0.027 |
Data sourced from El-Sayed, et al. (2023). Lower IC₅₀ values indicate higher antioxidant potency.[5] The results show that compounds 3a , 3g , and 5a are more potent antioxidants than the standard butylated hydroxytoluene (BHT) in the DPPH assay.[5][17]
Advanced Protocols: Cell-Based Assays
While chemical assays are excellent for initial screening, cell-based assays provide a more biologically relevant context by accounting for factors like cell uptake, metabolism, and interaction with cellular antioxidant machinery.[2][18][19]
Protocol 5.1: Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (like 2',7'-dichlorofluorescin diacetate, DCFH-DA) within cells.[2] Cells are co-incubated with the test compound and the probe, after which oxidative stress is induced. An effective antioxidant will prevent the probe's oxidation, leading to a lower fluorescent signal.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a black, clear-bottom 96-well plate and grow to confluence.
-
Treatment: Wash the cells with Phosphate-Buffered Saline (PBS) and treat them with various concentrations of the quinazolinone compound for 1-2 hours.
-
Probe Loading: Add DCFH-DA to the wells and incubate for 30-60 minutes to allow the probe to be taken up by the cells and deacetylated to its non-fluorescent form.
-
Induction of Oxidative Stress: Wash the cells again to remove excess probe and compound. Induce oxidative stress by adding a pro-oxidant like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. Compare the AUC of treated cells to control cells to determine the compound's protective effect.
Conclusion and Future Directions
The 3-aryl-2-thioxo-quinazolinone scaffold represents a versatile and potent platform for the development of novel antioxidant agents. The protocols outlined in this guide provide a robust framework for the synthesis, initial screening, and cell-based validation of these compounds. Structure-activity relationship studies, as demonstrated, are critical for rationally designing next-generation derivatives with enhanced potency. Future work should focus on exploring the in vivo efficacy of lead compounds in models of diseases driven by oxidative stress and elucidating their precise molecular mechanisms of action, which may extend beyond direct radical scavenging to include the modulation of endogenous antioxidant pathways like the Nrf2 signaling cascade.[20]
References
- Arbor Assays. (2016). FRAP - Measuring antioxidant potential.
- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
- Creative Bioarray. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide.
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- Sahoo, B. M., et al. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity.
- El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI.
- El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. PubMed.
- SciSpace. (n.d.). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones.
- ResearchGate. (2025).
- BenchChem. (2025). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- G-Biosciences. (n.d.).
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Lee, S. H., & Park, H. H. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology.
- ResearchGate. (2025). Synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1 H)
- Nagwa M. M. (2019). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Organic Chemistry.
- Da Silva, A. C. S., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
- Erukainure, O. L., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
- Popa, C. V., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-ones.
- PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
- Lee, S. H., & Park, H. H. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the.
- ResearchGate. (n.d.). (a) Schematic presentation of DPPH and ABTS assay of quinazolin-4(3H)-ones.
- ResearchGate. (n.d.). Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic....
- National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- Al-Suwaidan, I. A., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. PubMed Central.
- Mravljak, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI.
- Al-Amiery, A. A., et al. (2012).
- Atomic Spin. (2013). Making Diagrams with graphviz.
- Medium. (2017). A Quick Introduction to Graphviz.
- YouTube. (2022).
- Graphviz. (n.d.). Graphviz.
- YouTube. (2021). Graphviz tutorial.
- National Institutes of Health. (2021).
- ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)
- MDPI. (2021).
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- 4. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 9. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Thioxo-quinazolin-4(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 2-thioxo-quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic procedures. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: My synthesis of 2-thioxo-quinazolin-4(3H)-one from anthranilic acid and a thiocyanate salt is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in this classic condensation reaction can often be attributed to several critical factors. These range from the quality of your starting materials to suboptimal reaction conditions. A systematic evaluation of each parameter is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Purity of Anthranilic Acid: Anthranilic acid can degrade over time, especially if not stored properly. Impurities can interfere with the cyclization process.
-
Solution: Ensure you are using high-purity anthranilic acid. If in doubt, recrystallize the starting material from hot water or ethanol.
-
-
Choice and Quality of Thiocyanate: The nature of the cation in the thiocyanate salt (e.g., ammonium, potassium, sodium) can influence the reaction rate. Additionally, these salts can be hygroscopic.
-
Solution: Ammonium or potassium thiocyanate are commonly used. Ensure the salt is anhydrous by drying it in an oven before use.
-
-
Reaction Temperature and Time: This reaction typically requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of side products.[1]
-
Solution: The optimal temperature is often achieved by refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) for several hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
pH of the Reaction Medium: The acidity of the reaction mixture can significantly impact the nucleophilicity of the reactants and the stability of the intermediates.
-
Solution: The reaction is often carried out under neutral or slightly acidic conditions. The addition of a catalytic amount of a mild acid, such as acetic acid, can sometimes improve yields by facilitating the cyclization step.
-
Q2: I'm using isatoic anhydride and thiourea for the synthesis, but the yield is poor and I have a significant amount of a white, insoluble byproduct. What is likely happening?
This is a common observation when using isatoic anhydride. The primary issue often lies in the reactivity of isatoic anhydride and the potential for competing side reactions.
Potential Causes and Solutions:
-
Formation of 2,4(1H,3H)-Quinazolinedione: Isatoic anhydride can react with ammonia, which can be generated from the decomposition of thiourea at elevated temperatures, to form the highly stable and often insoluble 2,4(1H,3H)-quinazolinedione.
-
Solution: Control the reaction temperature carefully. A stepwise approach, where the isatoic anhydride and thiourea are first stirred at a lower temperature before gradually increasing the heat, can sometimes minimize this side reaction.
-
-
Hydrolysis of Isatoic Anhydride: Isatoic anhydride is sensitive to moisture and can hydrolyze back to anthranilic acid, which may then participate in other, less productive reaction pathways.[3]
-
Solution: Ensure all your reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting materials or intermediates in the reaction mixture.
-
Solution: Extend the reaction time and monitor by TLC. The use of a high-boiling point solvent like DMF or dioxane may be necessary to drive the reaction to completion.
-
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities and how can I remove them?
Purification is a critical step, and the presence of multiple impurities suggests that side reactions are occurring. Identifying these impurities is the first step toward developing an effective purification strategy.[4]
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted Anthranilic Acid/Isatoic Anhydride | Shows a distinct spot on TLC, often more polar than the product. | Can often be removed by washing the crude product with a dilute sodium bicarbonate solution. |
| Thiourea Derivatives | May be visible on TLC; their polarity will vary depending on the specific derivative. | Recrystallization from a suitable solvent like ethanol or ethanol/water is often effective.[4] |
| 2,4(1H,3H)-Quinazolinedione | Typically a high-melting, insoluble solid. | Can sometimes be removed by filtration if it precipitates out of the reaction mixture or purification solvent. |
| Polymeric Byproducts | Often appear as an insoluble tar-like substance. | Column chromatography may be necessary to separate the desired product from these materials.[4] |
For a detailed guide on purification techniques, please refer to our dedicated guide on the "Purification of 4(3H)-Quinazolinone Derivatives".[4]
Q4: Can the choice of solvent significantly impact the yield of my 2-thioxo-quinazolin-4(3H)-one synthesis?
Absolutely. The solvent plays a crucial role in solubilizing the reactants, influencing the reaction temperature, and potentially participating in the reaction mechanism.[5]
Solvent Considerations:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often good choices as they can dissolve a wide range of reactants and allow for higher reaction temperatures, which can increase the reaction rate.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): Ethanol is a common solvent for reactions involving anthranilic acid and thiocyanates.[2] Acetic acid can act as both a solvent and a catalyst, but its acidity should be considered.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can be effective, particularly in microwave-assisted synthesis.[6]
It is recommended to perform small-scale trials with different solvents to determine the optimal conditions for your specific reaction.
II. Troubleshooting Experimental Workflow
A systematic approach to troubleshooting is essential for efficiently resolving issues with low yields. The following workflow provides a logical sequence of steps to identify and address the problem.
Caption: A systematic workflow for troubleshooting low yields.
III. Key Reaction Mechanisms and Potential Pitfalls
Understanding the underlying reaction mechanism is crucial for diagnosing problems. The synthesis of 2-thioxo-quinazolin-4(3H)-one from anthranilic acid and a thiocyanate involves a multi-step process.
Caption: Simplified reaction mechanism and potential pitfalls.
Mechanistic Insights:
-
Activation of Anthranilic Acid: The carboxylic acid group of anthranilic acid is typically activated, often by forming a mixed anhydride in situ, making it more susceptible to nucleophilic attack.
-
Formation of an Acyl Isothiocyanate: The thiocyanate ion attacks the activated carboxylic acid, leading to the formation of an acyl isothiocyanate intermediate. This intermediate is often unstable and prone to hydrolysis, which is a significant potential pitfall.
-
Intramolecular Nucleophilic Attack: The amino group of the same molecule then attacks the electrophilic carbon of the isothiocyanate group, forming a thioureido-benzoic acid intermediate.
-
Cyclization and Dehydration: The final step involves the cyclization of this intermediate, with the elimination of a molecule of water, to form the stable 2-thioxo-quinazolin-4(3H)-one ring system. Incomplete cyclization can be a reason for low yields.
IV. Experimental Protocols
Protocol 1: Synthesis from Anthranilic Acid and Potassium Thiocyanate
This protocol is a standard method for the synthesis of 2-thioxo-quinazolin-4(3H)-one.
Materials:
-
Anthranilic acid
-
Potassium thiocyanate
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) and potassium thiocyanate (1.2 equivalents) in absolute ethanol.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-thioxo-quinazolin-4(3H)-one.
Protocol 2: Synthesis from Isatoic Anhydride and Thiourea
This alternative method avoids the use of thiocyanates.
Materials:
-
Isatoic anhydride
-
Thiourea
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine isatoic anhydride (1 equivalent) and thiourea (1.1 equivalents) in DMF.
-
Heat the mixture to 120-130 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water with vigorous stirring.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as acetic acid or an ethanol/DMF mixture.
V. References
-
BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones. Retrieved from
-
Kappe, C. O. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry, 14, 2367-2374.
-
Patel, V. M., & Desai, K. R. (2014). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1335-1351.
-
Asghari, S., Ramezani, M., & Rashed, N. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 10(5), 386.
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Retrieved from
-
Sharma, P., & Kumar, A. (2016). A Review on 4 (3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 5(3).
-
ResearchGate. (n.d.). Mechanism for obtaining quinazolin-4(3H)-one from anthranilic acid. Retrieved from [Link]
-
Khan, I., Zaib, S., & Iqbal, J. (2019). Quinazolin-4 (3H)-ones: A tangible synthesis protocol via an oxidative olefin bond cleavage using metal-catalyst free conditions. Molecules, 24(18), 3333.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Retrieved from [Link]
-
Al-Shamary, A. M., Al-Karani, A. A., & Al-Bayati, R. I. (2014). Synthesis of Thioxoquinazolin-4 (3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating. Asian Journal of Chemistry, 26(21), 7249.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Papakyriakou, A., Tzioumaki, N., & Geronikaki, A. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Molecules, 28(22), 7912.
-
Lakhan, R., & Srivastava, M. (1993). A convenient preparation of 2-thioxo-4 (3H)-quinazolinones. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(1), 11-17.
-
El-Gendy, Z. (2011). Uses of 2-ethoxy-4 (3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. European journal of medicinal chemistry, 46(12), 5796-5805.
-
El-Faham, A., & Al-Otaibi, E. A. (2019). A review on the synthesis and chemical transformation of quinazoline 3-oxides. Molecules, 24(11), 2115.
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Li, J., Li, X., & Wang, B. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS omega, 4(5), 9573-9580.
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BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from
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Kumar, S., & Pandey, A. (2021). Quinazolinones as potential anticancer agents: Synthesis and action mechanisms. Biomolecules, 11(7), 996.
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Li, Y., Wang, Y., & Zhang, J. (2020). An Oxidant-Free and Mild Strategy for Quinazolin-4 (3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 25(21), 5035.
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de Oliveira, R. S., da Silva, A. C., & de Oliveira, A. C. (2019). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules, 24(18), 3332.
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Musiol, R., Jampilek, J., & Buchta, V. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
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Zaytsev, A. V., Zaytseva, K. V., & Vovk, M. V. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl) vinyl]-2, 3-dihydroquinazolin-4 (1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2, 3-dihydroquinazolin-4 (1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2, 3-dihydroquinazolin-4 (1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 358-363.
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Papakyriakou, A., Tzioumaki, N., & Geronikaki, A. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Molecules, 28(22), 7912.
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Staiger, R. P., Moyer, C. L., & Pitcher, G. (1963). Isatoic Anhydride: Reactions with Isocyanates, Isothiocyanates, and Schiff's Base. Journal of Chemical & Engineering Data, 8(3), 454-456.
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Nawrocka, W. (2009). Synthesis of new 4 (3H)-quinazolinone derivatives by reaction of 3-amino-2 (1H)-thioxo-4 (3H)-quinazolinone with selected chloroformates: ammonolysis of 3-ethoxycarbonylamino-2-ethoxycarbonylthio-4 (3h)-quinazolinone, part 21. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(2), 261-274.
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Coppola, G. M. (2015). Isatoic anhydride derivatives and applications thereof. U.S. Patent Application No. 14/689,903.
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Kölmel, D. K., & Kool, E. T. (2017). Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation. Organic & biomolecular chemistry, 15(3), 555-559.
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Side product formation in the synthesis of quinazolinone derivatives.
Welcome to the technical support center for quinazolinone derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in their synthetic workflows. Here, we address common issues related to side product formation, offering mechanistic explanations and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reactions, improve yields, and streamline purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues of Incomplete Conversion & Acyclic Intermediates
Question 1: My reaction is incomplete, and I'm isolating significant amounts of unreacted anthranilic acid and/or acyclic N-acylanthranilamide intermediates. What's causing this, and how can I fix it?
Answer: This is one of the most common challenges in quinazolinone synthesis, particularly in thermal condensations like the Niementowski reaction. The issue stems from an incomplete or stalled cyclization-dehydration step.[1] The overall reaction is an equilibrium process, and failure to effectively remove the water byproduct can prevent the reaction from proceeding to completion.[2]
Causality & Mechanism: The synthesis proceeds via an initial acylation of the anthranilic acid to form an N-acylanthranilamide (or o-amidobenzamide) intermediate. This acyclic intermediate must then undergo an intramolecular nucleophilic attack from the amide nitrogen onto the carboxylic acid (or its activated form), followed by dehydration to form the stable quinazolinone ring.[2] Insufficient energy (temperature), poor water removal, or steric hindrance can stall the reaction at the acyclic intermediate stage.
Troubleshooting Protocol:
-
Increase Thermal Energy: Gradually increase the reaction temperature in 10-20 °C increments. For high-boiling solvents like toluene or xylene, ensure you are at a vigorous reflux.
-
Efficient Water Removal: If not already in use, incorporate a Dean-Stark trap to azeotropically remove water as it forms. This is highly effective at driving the equilibrium toward the cyclized product.
-
Consider a Dehydrating Agent: In solvent-free or microwave conditions, adding a dehydrating agent can be effective. However, compatibility with your starting materials must be verified.
-
Catalyst Choice: For syntheses involving benzoxazinone intermediates, ensure the catalyst for the subsequent cyclization (e.g., a Lewis acid or base) is active and used at the correct loading.[1] Catalyst deactivation can be a problem in metal-catalyzed routes.[1]
-
Microwave Synthesis Optimization: In microwave-assisted syntheses, increase the temperature target rather than just the power. Ensure efficient stirring to avoid localized overheating, which can cause decomposition instead of cyclization.[3]
Question 2: I'm attempting a Niementowski synthesis, but my yield is low and purification is difficult. Is there a better way?
Answer: The classical Niementowski synthesis, while foundational, often requires harsh thermal conditions (130–150°C) which can lead to side products.[2][4] Modern variations can offer significant improvements in yield and purity.
Expert Recommendation: Consider transitioning from a purely thermal, solvent-free melt to a high-boiling point solvent or a microwave-assisted protocol. Microwave-assisted organic synthesis (MAOS) is particularly effective for this transformation, often dramatically reducing reaction times from hours to minutes and improving yields.[5][6]
Comparative Methodologies:
| Parameter | Conventional Heating (Toluene Reflux) | Microwave-Assisted (Solvent-Free) |
| Reaction Time | 6-24 hours | 5-30 minutes[5] |
| Temperature | ~111 °C | 150-200 °C (controlled) |
| Typical Yield | Moderate to Good | Good to Excellent[7] |
| Side Products | Thermal decomposition, incomplete cyclization | Potential for charring if not optimized, but generally cleaner[3] |
| Key Advantage | Simple setup | Speed, efficiency, often higher purity[8] |
Step-by-Step Experimental Protocol (Microwave-Assisted Niementowski-type Synthesis):
-
Reactant Loading: In a dedicated microwave synthesis vessel, combine the substituted anthranilic acid (1.0 eq) and the primary amide (1.5-2.0 eq). Add a high-boiling polar solvent like DMF or NMP if desired, or proceed solvent-free.
-
Microwave Parameters: Seal the vessel. Set the reaction temperature to 150 °C, the ramp time to 2 minutes, and the hold time to 20 minutes.[1]
-
Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted acidic starting material, followed by a brine wash.[1] Dry the organic fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[9]
Category 2: Unwanted Side Products & Impurities
Question 3: My mass spectrometry results show a product with a mass corresponding to a dimer or a self-condensation product. How can I prevent this?
Answer: Self-condensation is a common side reaction where a starting material reacts with itself instead of its intended reaction partner.[1] This is often promoted by reaction conditions that are too harsh or by a significant imbalance in the reactivity of your starting materials.
Mechanistic Insight: For example, under strongly basic or high-temperature conditions, an anthranilic acid derivative might decarboxylate and form a reactive intermediate that can attack another molecule of starting material. Similarly, some aldehydes or ketones used in certain quinazolinone syntheses can undergo self-aldol condensation.
Mitigation Strategies:
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. A slow, controlled addition of the more reactive starting material to the reaction mixture can help favor the desired intermolecular reaction.
-
Lower Reaction Temperature: Dimerization and self-condensation reactions often have a higher activation energy than the desired reaction. Lowering the temperature can significantly reduce the rate of these side reactions.
-
Change the Base: If using a strong base, consider switching to a milder, non-nucleophilic base (e.g., changing from sodium hydroxide to potassium carbonate or an organic base like triethylamine).[1]
-
Protecting Groups: If a functional group on one of your starting materials is prone to self-reaction, consider temporarily protecting it.
Troubleshooting Workflow for Unexpected Side Products
Caption: A logical workflow for diagnosing and addressing side product formation.
Question 4: I'm seeing evidence of hydrolysis, either of my ester starting material or the final quinazolinone ring. How do I maintain anhydrous conditions?
Answer: The quinazolinone ring itself is generally stable, but under certain acidic or basic conditions, particularly with prolonged heating in the presence of water, it can be susceptible to hydrolysis and ring-opening.[10] Likewise, ester functionalities on starting materials can be hydrolyzed, preventing the desired reaction.
Preventative Measures:
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and dry any solid reagents that may be hygroscopic.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.[1] This not only displaces moisture but also prevents potential oxidation of sensitive substrates.
-
Use of Molecular Sieves: Adding activated molecular sieves (e.g., 4Å) to the reaction mixture is an effective way to scavenge trace amounts of water.
-
Azeotropic Removal: As mentioned in Q1, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a highly effective method for continuous water removal during the reaction.
Relationship Between Water and Side Products
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Quinazolinone Compounds via Recrystallization
Welcome to the technical support center for the purification of quinazolinone compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the recrystallization process. Our goal is to equip you with the scientific understanding and practical techniques necessary to enhance the purity and yield of your quinazolinone derivatives.
The Science of Recrystallization in Quinazolinone Purification
Recrystallization is a powerful technique for purifying solid organic compounds like quinazolinones. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude quinazolinone in a hot solvent in which it is highly soluble, and upon cooling, the quinazolinone crystallizes out, leaving the impurities dissolved in the cold solvent.[1][2] The slow formation of a crystal lattice selectively incorporates molecules of the desired compound, effectively excluding impurities.[3]
Common impurities in quinazolinone synthesis often originate from unreacted starting materials, such as anthranilic acid derivatives, or by-products from the cyclization reaction.[1] The success of recrystallization hinges on selecting a solvent that maximizes the solubility of the quinazolinone at high temperatures while minimizing its solubility at low temperatures, a concept crucial for achieving a high recovery yield.[2][4]
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses the most frequent challenges encountered during the recrystallization of quinazolinone compounds in a practical question-and-answer format.
Q1: My quinazolinone compound will not crystallize upon cooling. What should I do?
A1: This is a common issue that can often be resolved by addressing a few potential causes:
-
Excess Solvent: You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling.
-
Solution: Reheat the solution to evaporate some of the solvent.[1] Once the volume is reduced, allow it to cool again.
-
-
Unsuitable Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: If reducing the solvent volume doesn't work, you may need to select a different solvent or employ a two-solvent system.[1]
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point (nucleation).
Q2: An oil has formed instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to:
-
High Supersaturation or Rapid Cooling: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.
-
Solution: Reheat the solution to redissolve the oil. Allow it to cool more slowly at room temperature before placing it in an ice bath.[1]
-
-
Melting Point Below Solvent's Boiling Point: The compound's melting point may be lower than the boiling point of the solvent, causing it to "melt" in the hot solution.
-
Solution: Choose a solvent with a lower boiling point.[1]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove significant impurities before recrystallization.[1]
-
Q3: The yield of my recrystallized quinazolinone is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the solvent after cooling.
-
High Solubility in Cold Solvent: The compound may be too soluble in the cold solvent.
-
Premature Crystallization: Crystals may have formed during a hot filtration step, leading to loss of product.
-
Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]
-
Q4: My final quinazolinone product is still colored, despite recrystallization. How can I remove colored impurities?
A4: Colored impurities can sometimes co-crystallize with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1][4] Be cautious not to add too much, as it can also adsorb your product and reduce the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my quinazolinone derivative?
A1: The ideal solvent should dissolve your compound completely at its boiling point but only sparingly at room temperature or below.[1][6] It is highly recommended to perform small-scale solubility tests with a range of common solvents like ethanol, methanol, ethyl acetate, or solvent mixtures such as ethanol/water to identify the optimal choice.[1]
Q2: What is a two-solvent recrystallization and when is it necessary?
A2: A two-solvent system is used when no single solvent has the desired solubility properties.[1] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q3: How can I confirm the purity of my recrystallized quinazolinone?
A3: Several analytical techniques can be used to assess purity. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for detecting minor impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any remaining impurities.[1] A sharp melting point range is also a good indicator of high purity.
Experimental Protocols
Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of your crude quinazolinone and a few drops of a test solvent. Observe the solubility at room temperature and then upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude quinazolinone in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound is fully dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
| Parameter | Recommendation | Rationale |
| Solvent Volume | Minimal amount of hot solvent | To ensure the solution is saturated upon cooling, maximizing yield.[2] |
| Cooling Rate | Slow cooling | Promotes the formation of larger, purer crystals and prevents oiling out.[4][7] |
| Washing Solvent | Cold recrystallization solvent | Minimizes dissolving the purified crystals while removing impurities.[1] |
Visual Workflow for Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization of quinazolinones.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Technical Support Center: Purification of 4(3H)
- What methods can be used to improve recrystallization yield?
- Tips for maximizing yield, purity and crystal size during recrystalliz
- Technical Support Center: 4-(Quinazolin-2-yl)
- Recrystalliz
- Recrystalliz
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Metal-Catalyzed Quinazoline Synthesis
Welcome to the Technical Support Center for Metal-Catalyzed Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst performance and longevity in these critical reactions. Here, we address common challenges related to catalyst deactivation through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide you with the expertise and practical insights needed to diagnose issues, implement effective solutions, and optimize your synthetic routes for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing and Addressing Catalyst Deactivation
This section tackles the most common issues encountered during metal-catalyzed quinazoline synthesis. Each question is designed to help you quickly identify the root cause of a problem and find a practical solution.
Q1: My reaction yield is significantly lower than expected, or the reaction has stalled completely. What are the likely causes related to the catalyst?
A1: Low or no yield is one of the most common indicators of catalyst deactivation. The primary culprits often involve:
-
Catalyst Poisoning by Nitrogen-Containing Molecules: The quinazoline product itself, as well as nitrogen-containing starting materials or intermediates, can act as ligands for the metal center (commonly palladium or copper). This strong coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1]
-
Formation of Inactive Catalyst Species: For palladium catalysts, the active Pd(0) species can aggregate to form palladium black, a catalytically inactive form.[2] This is often observed as a black precipitate in the reaction mixture. This aggregation can be promoted by high temperatures or the presence of oxygen.
-
Ligand Degradation: Phosphine ligands, especially those that are not bulky or electron-rich, can be susceptible to oxidation or other degradation pathways under the reaction conditions. Ligand degradation exposes the metal center, making it more prone to deactivation.
-
Incomplete Catalyst Activation: Some pre-catalysts require an activation step to generate the active catalytic species. If this activation is inefficient, the concentration of the active catalyst will be too low to drive the reaction to completion.
Q2: I've observed the formation of a black precipitate in my palladium-catalyzed reaction. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, which consists of agglomerated, inactive palladium nanoparticles.[2] This is a clear sign of catalyst decomposition. To prevent its formation:
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[2] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Optimize Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition and aggregation.[2] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands create a sterically hindered environment around the palladium center, which inhibits the aggregation of individual palladium atoms.[3][4]
Q3: My reaction is not going to completion, and I suspect catalyst poisoning from my nitrogen-containing substrate. How can I mitigate this?
A3: Catalyst poisoning by nitrogen-containing heterocycles is a well-documented issue.[1] Here are several strategies to overcome this challenge:
-
Ligand Choice is Critical: As mentioned above, bulky and electron-donating ligands are essential. They bind strongly to the metal center, making it more difficult for the nitrogen atoms of the substrate or product to displace them and poison the catalyst.[3]
-
Slow Addition of the Substrate: Adding the nitrogen-containing coupling partner slowly over the course of the reaction can help to maintain a low concentration in the reaction mixture. This reduces its inhibitory effect on the catalyst.
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation before the catalytic cycle begins.[5]
Q4: Can the choice of solvent and base impact catalyst stability?
A4: Absolutely. The reaction environment plays a crucial role in catalyst longevity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and catalyst stability. For instance, in some quinazoline syntheses, switching from a non-polar solvent to a polar aprotic solvent like DMF or DMSO can improve both solubility and reaction outcomes.[6] However, some solvents can also coordinate to the metal center or participate in side reactions that lead to catalyst deactivation. It is often beneficial to screen a few different solvents during reaction optimization.
-
Base Strength and Type: The choice of base is critical not only for the reaction mechanism but also for catalyst stability.[7] Some bases can interact with the catalyst or ligands, leading to degradation. For example, very strong bases can sometimes deprotonate ligands or promote side reactions. It's important to select a base that is strong enough to facilitate the desired reaction step without causing catalyst decomposition. Common bases in these reactions include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][9]
Section 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for addressing specific problems.
Guide 1: Troubleshooting Low Reaction Yield
This guide will walk you through a systematic approach to diagnosing and resolving low yields in your metal-catalyzed quinazoline synthesis.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree to guide troubleshooting for low reaction yields.
Guide 2: Catalyst Regeneration Protocol for Palladium on Carbon (Pd/C)
Heterogeneous catalysts like Pd/C can often be regenerated, offering a cost-effective and sustainable option. Deactivation of Pd/C is commonly due to the deposition of organic species on the catalyst surface.[10]
This protocol is suitable for removing adsorbed organic impurities.
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Solvent Washing:
-
Wash the recovered catalyst thoroughly with the solvent used in the reaction to remove residual products and starting materials.
-
Subsequently, wash with a series of solvents of varying polarity (e.g., methanol, then water) to remove a broader range of impurities.[11]
-
For stubborn organic deposits, washing with a dilute solution of a non-coordinating base (e.g., a dilute NaOH solution) followed by extensive washing with deionized water until the filtrate is neutral can be effective.[10]
-
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.
-
Activity Test: Before reusing the regenerated catalyst on a large scale, perform a small-scale test reaction to confirm that its activity has been restored.
This method is more aggressive and is intended to remove more persistent carbonaceous deposits. Caution: This should be done with care, as activated carbon supports can be combustible at high temperatures.[10]
-
Initial Washing: Perform the solvent washing steps as described in Protocol 2 to remove as much of the adsorbed material as possible.
-
Drying: Thoroughly dry the catalyst under vacuum.
-
Controlled Oxidation: Heat the dried catalyst in a tube furnace under a slow flow of air or a dilute oxygen/nitrogen mixture. The temperature should be carefully controlled, typically in the range of 250-300 °C.[11] This process aims to oxidatively remove carbon deposits without oxidizing the palladium or damaging the carbon support.
-
Cooling: After the thermal treatment, cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Activity Test: As with the washing protocol, test the activity of the thermally regenerated catalyst on a small scale before further use.
Section 3: Preventative Measures and Best Practices
Proactive measures can significantly extend the life of your catalyst and ensure the success of your reactions.
Table 1: Key Parameters for Minimizing Catalyst Deactivation
| Parameter | Recommended Best Practice | Rationale |
| Atmosphere | Always use an inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. | Prevents oxidation of the active catalyst (e.g., Pd(0)) and sensitive ligands.[2] |
| Ligand Selection | For cross-coupling reactions, use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). | Sterically protects the metal center, preventing aggregation and poisoning by N-heterocycles.[1][3] |
| Temperature | Use the lowest effective temperature for the reaction. | Minimizes thermal decomposition pathways for the catalyst and ligands.[2] |
| Reagent Purity | Use high-purity starting materials, solvents, and reagents. | Impurities can act as catalyst poisons. For example, sulfur-containing impurities can be particularly detrimental to palladium catalysts. |
| Catalyst Loading | Start with a standard catalyst loading (e.g., 1-5 mol%) and optimize as needed. | While higher loading can sometimes overcome deactivation, it is often more effective to address the root cause of the deactivation. |
Catalyst Deactivation Pathways
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Mastering Regioselectivity in Quinazolinone Substitution
Welcome to the technical support center for synthetic chemists navigating the complexities of quinazolinone functionalization. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into controlling the regioselectivity of substitution reactions on the quinazolinone core. We will move beyond simple protocols to explore the underlying principles and offer robust troubleshooting strategies to overcome common experimental hurdles.
Part 1: The "Why" - Understanding the Fundamentals of Regioselectivity on the Quinazolinone Scaffold
The quinazolinone core, a privileged scaffold in medicinal chemistry, presents a fascinating and challenging landscape for regioselective functionalization.[1][2][3] The electronic properties of the fused benzene and pyrimidine rings, along with the positions of the nitrogen atoms and the carbonyl group, create a nuanced reactivity map.[2] Understanding these intrinsic properties is the first step toward predictable and high-yield synthesis.
Inherent Electronic Bias:
-
Pyrimidine Ring: The pyrimidine portion of the quinazolinone core is electron-deficient. This makes positions C2 and C4 susceptible to nucleophilic aromatic substitution (SNAr) , especially when equipped with good leaving groups like halides.[4][5]
-
Benzene Ring: Conversely, the benzene ring is more electron-rich than the pyrimidine ring, making it the preferred site for electrophilic aromatic substitution . However, the electron-withdrawing nature of the fused pyrimidine ring deactivates the benzene ring compared to a simple benzene molecule.[6]
This inherent electronic dichotomy is the foundation upon which we build our strategies for regioselective substitution.
Part 2: Troubleshooting Guides & FAQs
This section is formatted as a series of questions you might encounter in the lab, followed by detailed, actionable advice.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr)
Question: "I'm reacting 2,4-dichloroquinazoline with a primary amine and getting a mixture of products at both C2 and C4. How can I selectively obtain the 4-substituted product?"
Answer: This is a classic challenge in quinazoline chemistry. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[4][7] However, under harsh conditions, disubstitution can occur. Here’s how to troubleshoot:
Troubleshooting Workflow:
-
Lower the Reaction Temperature: Start your reaction at a lower temperature (e.g., 0 °C or room temperature). SNAr at the more reactive C4 position has a lower activation energy. By providing less thermal energy, you favor the kinetically controlled product.[6]
-
Control Stoichiometry: Use precisely one equivalent of your nucleophile. An excess of the nucleophile will drive the reaction towards disubstitution once the initial, more reactive C4 site is consumed.[6]
-
Solvent Choice: The polarity of your solvent can influence reaction rates. Experiment with a range of solvents, from polar aprotics like DMF or DMSO to less polar options like THF or dioxane, to find the optimal balance for selectivity.[6]
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to avoid competition with your primary amine nucleophile.
Question: "How can I achieve selective substitution at the C2 position when C4 is more reactive?"
Answer: This requires a more nuanced strategy, as you're working against the inherent reactivity of the quinazolinone core.
Strategies for C2 Selectivity:
-
Sequential Functionalization: The most straightforward approach is to first react the C4 position with a desired nucleophile under mild conditions. Then, in a subsequent step, the less reactive C2 position can be targeted, often requiring more forcing conditions (e.g., higher temperatures, microwave irradiation, or metal catalysis).[4]
-
Steric Hindrance: Introducing a bulky substituent at the N3 position can sterically shield the C4 position, making the C2 position more accessible to incoming nucleophiles.[6]
-
The "Sulfonyl Group Dance": Recent literature has demonstrated a fascinating rearrangement. In certain 2-chloro-4-sulfonylquinazolines, treatment with an azide nucleophile can lead to a sequence where the azide initially displaces the C4-sulfonyl group, followed by an azide-tetrazole tautomerism that directs the displaced sulfinate to substitute the C2-chloride.[5] This offers a unique pathway to C2 functionalization.
FAQ 2: Transition Metal-Catalyzed C-H Functionalization
Question: "My directed C-H functionalization at the C5 position is giving low yields and poor regioselectivity. What are the critical parameters to optimize?"
Answer: Transition metal-catalyzed C-H functionalization is a powerful tool for forging new bonds on the quinazolinone core, but it is highly sensitive to reaction conditions.[8][9] Here's a systematic approach to troubleshooting:
Troubleshooting Workflow for C-H Functionalization:
Caption: A decision-making workflow for troubleshooting C-H functionalization reactions.
Detailed Steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and the corresponding ligand is paramount.[6] If one system is failing, screen a variety of catalysts and ligands to find the optimal combination for your specific substrate and desired transformation.
-
Evaluate the Directing Group: Ensure your directing group is stable under the reaction conditions and is positioned to effectively coordinate with the metal center, guiding it to the desired C-H bond.[6] Amide groups are commonly used for C5 functionalization.[10]
-
Vary the Oxidant: Many C-H activation cycles require an oxidant to regenerate the active catalytic species. Common oxidants include silver carbonate (Ag₂CO₃), copper(II) acetate (Cu(OAc)₂), and even molecular oxygen (O₂). The nature of the oxidant can significantly impact the reaction's efficiency.[6]
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. These parameters are often interdependent and finding the "sweet spot" is crucial for success.
FAQ 3: Electrophilic Substitution on the Benzene Ring
Question: "I'm trying to nitrate my quinazolinone, but I'm getting a mixture of 6- and 8-substituted products. How can I favor one over the other?"
Answer: The pyrimidine ring deactivates the fused benzene ring towards electrophilic attack, generally directing nitration to the C6 position.[1][2] However, the regioselectivity can be influenced by existing substituents on the benzene ring.
-
Influence of Existing Substituents: If an ortho-directing substituent is present at the C7 position (e.g., a fluorine atom), a mixture of 6- and 8-nitro products can be obtained, sometimes with the 8-nitro product predominating.[1]
-
Controlling the Reaction: To improve selectivity, you can try:
-
Milder Nitrating Agents: Instead of harsh conditions like fuming nitric acid in concentrated sulfuric acid, explore milder nitrating agents.
-
Blocking Groups: In some cases, a more reactive position can be temporarily blocked with a removable group, directing the electrophile to the desired position.
-
Part 3: Key Experimental Protocols
The following are generalized protocols based on published literature. Always refer to the original publication for specific substrate details and safety information.
Protocol 1: Regioselective C4-Amination of 2,4-Dichloroquinazoline
This protocol is based on the principle of higher reactivity at the C4 position.
-
Setup: To a solution of 2,4-dichloroquinazoline (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add the desired primary amine (1.0 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 2-chloro-4-aminoquinazoline derivative.
Protocol 2: Palladium-Catalyzed C-H ortho-Halogenation
This protocol utilizes a directing group to achieve regioselective halogenation on the benzene ring.[11][12]
-
Setup: In a sealed tube, combine the N-substituted quinazolinone substrate (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), and the N-halosuccinimide (NXS, where X = Cl, Br, or I) (1.5 equiv.) as both the halogen source and oxidant.
-
Reaction: Add a suitable solvent, such as 1,2-dichloroethane (DCE), and seal the tube. Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the ortho-halogenated quinazolinone.
Part 4: Data at a Glance
The following table summarizes typical conditions and outcomes for achieving regioselectivity.
| Reaction Type | Target Position | Key Strategy | Typical Conditions | Expected Outcome | Reference(s) |
| SNAr | C4 | Kinetic Control | 1 equiv. Nucleophile, Low Temp (0°C to RT) | High selectivity for C4 substitution | [4],[7] |
| SNAr | C2 | Sequential Rxn | 1. C4 sub. (mild) 2. C2 sub. (harsh) | Stepwise formation of 2,4-disubstituted product | [4] |
| C-H Halogenation | ortho- to DG | Pd-Catalysis | Pd(OAc)₂, NXS, DCE, 80-120°C | High regioselectivity for ortho-position | [11],[12] |
| C-H Alkenylation | C5 | Ru-Catalysis | Ru(II) catalyst, Amide DG | High regioselectivity for C5 position | [10] |
| Nitration | C6 | Electrophilic Sub. | HNO₃, H₂SO₄ | Predominantly 6-nitro product | [1],[2] |
| N-Alkylation | N3 | Base-mediated | Na₂CO₃, Alkyl halide, DME | Selective N3-alkylation | [13] |
Part 5: Visualizing Regioselectivity Principles
Caption: Summary of inherent reactivity and strategic approaches for regioselective functionalization of the quinazolinone core.
References
-
Dabiri, M., Farajinia Lehi, N., Kazemi Movahed, S., & Khavasi, H. R. (2017). Pd-Catalyzed regioselective C–H halogenation of quinazolinones and benzoxazinones. Organic & Biomolecular Chemistry, 15(29), 6264–6268. [Link]
-
Dabiri, M., Farajinia Lehi, N., Kazemi Movahed, S., & Khavasi, H. R. (2017). Pd-Catalyzed regioselective C-H halogenation of quinazolinones and benzoxazinones. PubMed. [Link]
- Besset, T., et al. (2021).
-
Ghosh, P., Ganguly, B., & Das, S. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry, 18(24), 4497-4518. [Link]
- Various Authors. (n.d.). Methods for synthesis of substituted quinazolin-2,4-diones.
- Hulai, M. I., et al. (2025). REGIOSELECTIVITY OF HALO- AND CHALCOGEN-INDUCED CYCLIZATION OF DIALLYLQUINAZOLIN-4-ONE. Journal of Chemistry and Technologies.
-
Hethcox, J. C., et al. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry. [Link]
- Various Authors. (n.d.). Iron(III)
- Various Authors. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
-
Ghosh, P., Ganguly, B., & Das, S. (2020). C-H functionalization of quinazolinones by transition metal catalysis. Semantic Scholar. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]
- Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
-
Reddy, G. D., et al. (2022). Ru(II)-Catalyzed Regioselective C(5)-H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies. The Journal of Organic Chemistry, 87(16), 10673–10683. [Link]
- Sugiura, M., et al. (n.d.). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Semantic Scholar.
- Jones, C. P., et al. (2015). A mild and regioselective route to functionalized quinazolines.
-
Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69-72. [Link]
- Alam, M. S., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 1-19.
- de Oliveira, R. B., et al. (2023). Recent advances in selective functionalization of the quinazoline scaffold. Elsevier.
- Turks, M., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 681-689.
- Various Authors. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
- Various Authors. (n.d.). Synthetic methods for 2,4-disubstitutedquinazoline derivatives.
- Various Authors. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(9), 13696-13711.
- Various Authors. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- BenchChem. (2025). improving the regioselectivity of substitutions on the quinazoline ring. BenchChem.
- Various Authors. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Various Authors. (2024). Nitration of 4(3H)-quinazolinone 39.
- Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. C-H functionalization of quinazolinones by transition metal catalysis. | Semantic Scholar [semanticscholar.org]
- 10. Ru(II)-Catalyzed Regioselective C(5)-H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed regioselective C–H halogenation of quinazolinones and benzoxazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pd-Catalyzed regioselective C-H halogenation of quinazolinones and benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Managing harsh reaction conditions in multi-step quinazolinone synthesis.
Welcome to the technical support center for multi-step quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. We will address common challenges associated with the harsh reaction conditions often required and provide practical, field-tested solutions and alternative methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the challenges inherent in classical quinazolinone synthesis.
Q1: Why do traditional quinazolinone syntheses, like the Niementowski reaction, require such high temperatures?
A1: The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[1] The reaction mechanism proceeds through an initial acylation of the amino group to form an N-acylanthranilic acid intermediate, which then undergoes an intramolecular cyclization followed by dehydration to form the quinazolinone ring.[1][2] This final cyclization-dehydration step has a significant activation energy barrier, necessitating high temperatures, often in the range of 130–200°C, to drive the reaction to completion.[1][2] Without sufficient thermal energy, the reaction is often slow and incomplete.
Q2: What are the primary consequences of using harsh, high-temperature conditions?
A2: While effective for ring closure, high temperatures can lead to several undesirable outcomes. The most common issues are:
-
Thermal Degradation: Starting materials, intermediates, or the final quinazolinone product can decompose at elevated temperatures, leading to the formation of tar and other complex impurities.[3] This not only reduces the overall yield but also significantly complicates purification.
-
Side Reactions: The high energy input can promote alternative reaction pathways, resulting in a mixture of byproducts. For example, in the Niementowski reaction of anthranilic acid with ethyl acetoacetate, a pyrano[3,2-c]quinoline derivative can form instead of the expected product.[4][5]
-
Poor Functional Group Tolerance: Many sensitive functional groups, which are often crucial for the biological activity of the target molecule, cannot withstand prolonged exposure to high heat or strongly acidic/basic conditions. This limits the chemical space that can be explored using these classical methods.
-
Safety and Scalability Concerns: Highly exothermic reactions can be difficult to control on a larger scale, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This poses significant safety risks and challenges for industrial production.
Q3: Are there viable alternatives to these harsh classical methods?
A3: Absolutely. In recent decades, significant progress has been made in developing milder and more efficient methods for quinazolinone synthesis. These modern approaches offer significant advantages in terms of reduced reaction times, improved yields, and broader functional group tolerance. Key alternatives include:
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid, uniform heating, which can dramatically accelerate the reaction rate, often reducing reaction times from hours to minutes and improving yields.[1][6][7][8]
-
Transition Metal-Catalyzed Synthesis: Catalysts based on copper, palladium, iron, or cobalt can facilitate the necessary bond formations under much milder conditions than traditional thermal methods.[9][10][11][12][13] These methods often proceed via different mechanistic pathways, such as C-H activation or dehydrogenative coupling.[9][11]
-
Organocatalysis and Green Chemistry Approaches: The use of simple organic molecules as catalysts (e.g., acids, bases) or environmentally benign solvents and energy sources (e.g., water, ultrasound, solar energy) provides sustainable alternatives.[14][15][16]
Section 2: Troubleshooting Guide for Low Yield and Purity
Low yield is one of the most common frustrations in multi-step synthesis. This guide provides a systematic approach to diagnosing and solving these issues.
Q4: My reaction has stalled; TLC/LC-MS analysis shows unconsumed starting material and only a trace of the desired product. What should I do?
A4: This is a classic indication that the reaction conditions are not sufficient to overcome the activation energy.
Possible Causes & Solutions:
-
Insufficient Temperature (for thermal reactions): The reported temperature may not be the actual internal temperature of your reaction.
-
Action: Verify your thermometer's calibration. Ensure the reaction flask is adequately submerged in the heating bath. Incrementally increase the temperature by 10-15°C and monitor the progress. Be cautious not to overshoot, which could cause degradation.[17]
-
-
Inactive Catalyst (for catalyzed reactions): The catalyst may be poisoned or degraded.
-
Poor Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.
-
Action: Ensure your reagents are fully dissolved at the reaction temperature. If not, screen alternative solvents with higher boiling points or different polarities. For some reactions, polar aprotic solvents like DMF or DMSO are effective, while others may proceed better in non-polar solvents like toluene.[17]
-
Troubleshooting Workflow: Low Product Formation
This decision tree can guide your experimental troubleshooting process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of Quinazolinone-Based Drug Candidates
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols specifically tailored to address the challenges of metabolic instability in quinazolinone-based drug candidates. Our goal is to equip you with the foundational knowledge and practical strategies required to optimize your compounds for improved pharmacokinetic profiles.
Section 1: Foundational Knowledge - Understanding Quinazolinone Metabolism
This section addresses the fundamental principles of how quinazolinone-based compounds are metabolized in the body, which is essential for designing effective experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic stability a critical parameter for my quinazolinone drug candidate?
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with low metabolic stability is rapidly cleared from the body, which can lead to several undesirable outcomes:
-
Reduced Bioavailability and Half-Life: Rapid metabolism means the drug may not reach or maintain therapeutic concentrations in the bloodstream, requiring more frequent or higher doses.[2][3]
-
Inconsistent Drug Exposure: Patient-to-patient variability in metabolic enzyme activity can lead to unpredictable plasma concentrations, complicating dosing regimens.[4]
-
Formation of Active or Toxic Metabolites: Metabolism can produce new chemical entities with their own pharmacological or toxicological profiles that require extensive characterization.[4]
Enhancing metabolic stability can lead to a more predictable dose-response relationship, a longer duration of action, and an improved safety profile.[2][4]
Q2: What are the most common metabolic pathways for quinazolinone-based compounds?
The quinazolinone core itself is generally stable.[5] Metabolism typically occurs on the substituent groups attached to the fused benzene and pyrimidine rings, particularly at positions 2, 3, 6, and 7.[6][7] The most common metabolic reactions are Phase I oxidative processes mediated by Cytochrome P450 (CYP) enzymes.[8][9]
Common metabolic "soft spots" include:
-
Unsubstituted Aromatic Rings: Liable to hydroxylation at the para-position.[10]
-
Alkyl Groups: Susceptible to hydroxylation at the terminal (ω) or penultimate (ω-1) carbon.
-
N- and O-Alkyl Groups: Can undergo N-dealkylation or O-dealkylation.
-
Labile Functional Groups: Esters and amides can be susceptible to hydrolysis.
Q3: Which specific enzymes are primarily responsible for the metabolism of quinazolinone derivatives?
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of over 90% of clinical drugs.[9][11] While the exact CYP isozyme depends on the specific structure of the quinazolinone derivative, key enzymes involved in the metabolism of similar heterocyclic scaffolds include CYP3A4, CYP2D6, CYP2C19, and CYP2E1.[8][9] Some studies on the related quinoline scaffold have specifically implicated CYP2A6 and CYP2E1 in hydroxylation and oxidation reactions.[12] Identifying which CYP isozyme is responsible for the metabolism of your specific compound is a critical step in mitigating drug-drug interactions.
Section 2: Experimental Design & Troubleshooting
This section provides practical guidance on setting up, running, and troubleshooting the key experiments used to assess metabolic stability.
Guide 1: Navigating In Vitro Metabolic Stability Assays
In vitro assays are cost-effective tools used early in drug discovery to predict a compound's metabolic fate.[2][13]
Q: Which in vitro test system should I choose: Liver Microsomes, Hepatocytes, or S9 Fractions?
The choice of system depends on the specific question you are asking. Each system offers a different level of complexity and enzymatic activity.
| Test System | Description | Primary Use Case | Advantages | Limitations |
| Liver Microsomes | Vesicles of the endoplasmic reticulum containing most CYP enzymes (Phase I) and UGTs (some Phase II).[2] | High-throughput screening for Phase I oxidative metabolism.[14] | Cost-effective, high-throughput, well-characterized. | Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs). Does not account for cellular uptake/transport. |
| Hepatocytes | Intact, viable liver cells containing the full complement of Phase I and Phase II enzymes and cofactors.[2] | "Gold standard" for in vitro metabolism; assesses overall hepatic clearance (Phase I & II).[2][15] | Most physiologically relevant in vitro model.[16] | More expensive, lower throughput, higher variability between donors. |
| S9 Fraction | A mixture of microsomal and cytosolic fractions of the liver.[3] | Broad assessment of both Phase I and Phase II metabolic pathways.[1] | Contains both microsomal and cytosolic enzymes. | Co-factor concentrations are not physiological; can be less predictive than hepatocytes. |
Q: My compound shows rapid disappearance in the liver microsome assay. What are my next steps?
A high clearance rate in microsomes strongly suggests susceptibility to Phase I (CYP-mediated) metabolism. The following workflow will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for high metabolic clearance.
Q: I'm seeing inconsistent results between experimental batches. What are the likely causes?
Variability can undermine your structure-activity relationship (SAR) studies. The most common culprits are:
-
Inconsistent Assay Conditions: Ensure temperature (37°C) and pH (7.4) are strictly controlled.[15]
-
Variable Enzyme Preparations: Use the same lot of pooled liver microsomes or hepatocytes for comparative studies. Always perform a quality control check with known positive (high turnover) and negative (low turnover) control compounds.[17]
-
Pipetting Errors: Use calibrated pipettes, especially when preparing serial dilutions of your test compound.[17]
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is low (<0.5%) and consistent across all wells, as it can inhibit CYP activity.
Q: My quinazolinone candidate is precipitating in the assay medium. How do I fix this?
Poor aqueous solubility can lead to an artificially low calculated clearance rate.
-
Action 1: Measure Kinetic Solubility: First, confirm the solubility of your compound in the assay buffer.
-
Action 2: Reduce Compound Concentration: If solubility is the issue, lower the starting concentration of your test compound to a level well below its solubility limit.
-
Action 3: Use a Co-solvent: If reducing the concentration is not feasible, consider using a co-solvent. However, you must validate that the chosen co-solvent and its concentration do not inhibit enzymatic activity.[15]
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol provides a general framework for assessing metabolic stability.
Materials:
-
Test Compound & Controls (e.g., Verapamil for high turnover, Warfarin for low turnover)
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (Solutions A & B)
-
Ice-cold Acetonitrile with Internal Standard (for reaction termination)
-
96-well plates, Incubator, Centrifuge
-
LC-MS/MS System
Procedure:
-
Preparation: Prepare stock solutions of your test compound and controls in DMSO. Create working solutions by diluting the stocks in buffer.
-
Pre-incubation: In a 96-well plate, add the liver microsome solution to the phosphate buffer. Add your test compound's working solution to initiate the reaction mixture. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[18]
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[18]
Section 3: Strategies for Enhancing Metabolic Stability
Once a metabolic liability has been identified, the next step is rational medicinal chemistry to modify the structure.
FAQs & Strategic Approaches
Q: How do I apply structural modifications to block metabolic "soft spots"?
There are several field-proven strategies to protect metabolically labile sites. The choice depends on the specific site of metabolism and the broader SAR of your chemical series.
Caption: Key strategies to block metabolic soft spots.
-
Strategy 1: Deuteration (Kinetic Isotope Effect)
-
Mechanism: Replacing a hydrogen atom with its heavy isotope, deuterium, at a site of metabolism creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[19] Cleavage of this bond is often the rate-limiting step in CYP-mediated oxidation. The greater energy required to break the C-D bond can significantly slow down the rate of metabolism.[20][21] This is known as the Deuterium Kinetic Isotope Effect (KIE).[19]
-
Application: This is a highly precise modification that minimally alters the steric and electronic properties of the molecule, making it an excellent strategy to test the hypothesis that a specific C-H bond is a metabolic liability without drastically changing the pharmacophore.[21][22]
-
-
Strategy 2: Bioisosteric Replacement
-
Mechanism: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[23] This strategy involves replacing a metabolically labile group with a more stable one that maintains the necessary interactions with the biological target.[10][24]
-
Common Replacements for Quinazolinones:
-
Unsubstituted Phenyl Ring → Heterocycle: Replacing a phenyl ring (prone to oxidation) with a pyridine or thiophene ring can block metabolism and modulate properties like solubility.[10][23]
-
Labile Ester → Amide: Replacing a metabolically labile ester linkage with a more stable amide can prevent hydrolysis.[4]
-
Methyl Group → Cyclopropyl/CF3: Replacing an oxidizable methyl group with a cyclopropyl group or a trifluoromethyl group can improve stability.[25]
-
-
-
Strategy 3: Steric Hindrance & Conformational Constraint
-
Mechanism: Introducing a bulky functional group (e.g., a tert-butyl group) near a metabolic soft spot can physically block the drug-metabolizing enzyme from accessing the site.[4] Additionally, incorporating the labile group into a ring system can constrain the molecule in a conformation that is unfavorable for metabolism.[4]
-
Application: This is useful when direct modification of the metabolic site is detrimental to the compound's activity. For example, introducing an N-t-butyl group can prevent N-dealkylation.[4]
-
-
Strategy 4: Modulating Electronic Properties
-
Mechanism: For aromatic rings susceptible to oxidation, introducing a strong electron-withdrawing group (e.g., -CF₃, -SO₂NH₂) deactivates the ring, making it less favorable for electrophilic attack by CYP enzymes.[4][10]
-
Application: Placing a fluorine atom at a site of potential para-hydroxylation is a classic and highly effective strategy to block this common metabolic pathway.[25]
-
Q: My modifications improved stability but negatively impacted activity or introduced hERG toxicity. What should I do?
This is a common challenge in drug optimization, known as "molecular whack-a-mole." The key is to find a balance between multiple properties (activity, stability, safety).
-
Action 1: Reduce Lipophilicity: Often, changes made to improve stability (e.g., adding bulky, non-polar groups) increase lipophilicity, which is a known risk factor for hERG inhibition and other off-target effects.[17] Consider introducing polar functional groups or replacing aromatic rings with more polar heteroaromatic systems to counteract this.[17]
-
Action 2: Reduce Basicity: For compounds with basic nitrogen atoms (common in many scaffolds), high basicity can contribute to hERG binding. Introducing adjacent electron-withdrawing groups can lower the pKa of the nitrogen and reduce this liability.[17]
-
Action 3: Explore Finer Modifications: If a large modification kills activity, try a more subtle one. For example, if replacing a phenyl with a pyridine ring was too disruptive, perhaps simply adding a single fluorine atom to the phenyl ring is sufficient to block metabolism without altering the binding mode.
By systematically applying these diagnostic and strategic principles, researchers can effectively troubleshoot metabolic instability issues and rationally design quinazolinone-based drug candidates with enhanced pharmacokinetic profiles, increasing their potential for clinical success.
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Validation & Comparative
Validating the Anti-inflammatory Effects of Quinazolinone Derivatives via the NF-κB Pathway: A Comparative Guide
For Immediate Release
In the landscape of drug discovery, the quest for potent and specific anti-inflammatory agents remains a paramount challenge. Quinazolinone derivatives have emerged as a promising class of compounds, with a growing body of evidence suggesting their therapeutic potential is linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory effects of novel quinazolinone derivatives by interrogating their impact on the NF-κB pathway. We will compare and contrast key experimental approaches, providing the causal logic behind their selection to ensure a robust and self-validating experimental design.
The Central Role of NF-κB in Inflammation
The NF-κB pathway is a cornerstone of the inflammatory response.[4][5] In its inactive state, the NF-κB transcription factor, typically a heterodimer of p65 (RelA) and p50 subunits, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][7] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1) or pathogen-associated molecular patterns (e.g., LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[8][9][10] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[11] This liberates the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and drives the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13]
Therefore, a compound that effectively inhibits any of these key steps—IKK activation, IκBα phosphorylation and degradation, or p65 nuclear translocation—can be considered a potential anti-inflammatory agent.
A Multi-Faceted Approach to Validation: An Experimental Workflow
To build a compelling case for a quinazolinone derivative as an NF-κB inhibitor, a multi-pronged experimental approach is essential. This ensures that the observed anti-inflammatory effects are not due to off-target activities and provides a detailed mechanistic understanding. The following workflow outlines a logical progression of experiments, from initial screening to in-depth mechanistic studies.
Caption: A logical workflow for validating NF-κB inhibition.
Comparative Analysis of Key Experimental Methodologies
This section details the rationale and protocols for the core assays used to validate the anti-inflammatory effects of quinazolinone derivatives targeting the NF-κB pathway. For comparative purposes, we will consider a hypothetical novel quinazolinone derivative, "Quina-X," and benchmark its performance against a well-characterized NF-κB inhibitor, BAY 11-7082.[14][15][16]
NF-κB Luciferase Reporter Assay: The Primary Screen
Rationale: This assay provides a quantitative measure of NF-κB transcriptional activity.[17][18] Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[19] This high-throughput compatible assay is an excellent first step to screen for compounds that inhibit NF-κB-mediated gene transcription.
Experimental Protocol:
-
Cell Culture and Transfection: Seed HEK293T cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Pre-treat cells with varying concentrations of Quina-X, BAY 11-7082 (positive control), or vehicle (e.g., DMSO) for 1 hour.
-
Stimulation: Induce NF-κB activation by treating cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[20][21]
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.[19]
Data Presentation:
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle | - | 150,000 ± 12,000 | 0% |
| TNF-α | 10 ng/mL | 1,800,000 ± 150,000 | - |
| Quina-X + TNF-α | 1 | 950,000 ± 80,000 | 47% |
| Quina-X + TNF-α | 5 | 350,000 ± 30,000 | 81% |
| Quina-X + TNF-α | 10 | 180,000 ± 15,000 | 90% |
| BAY 11-7082 + TNF-α | 10 | 250,000 ± 22,000 | 86% |
Western Blot Analysis: Unraveling the Molecular Mechanism
Rationale: Western blotting allows for the direct visualization and quantification of key proteins in the NF-κB signaling cascade.[22][23] By examining the phosphorylation status of IκBα and p65, and the total levels of IκBα, we can pinpoint where in the pathway Quina-X exerts its inhibitory effect.[24][25]
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in 6-well plates. Pre-treat with Quina-X, BAY 11-7082, or vehicle for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection and Quantification: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.[26]
Data Presentation:
| Treatment | p-IκBα / Total IκBα (Fold Change) | Total IκBα / Loading Control (Fold Change) | p-p65 / Total p65 (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| LPS | 8.5 ± 0.7 | 0.2 ± 0.05 | 6.2 ± 0.5 |
| Quina-X + LPS | 2.1 ± 0.3 | 0.8 ± 0.1 | 1.8 ± 0.2 |
| BAY 11-7082 + LPS | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.1 |
A significant decrease in the ratio of phosphorylated to total IκBα and p65, along with a stabilization of total IκBα levels in the presence of Quina-X, would strongly suggest inhibition of IKK activity.[27]
Immunofluorescence Microscopy: Visualizing p65 Nuclear Translocation
Rationale: This technique provides direct visual evidence of NF-κB activation by tracking the subcellular localization of the p65 subunit.[28][29][30] Inhibition of p65 translocation from the cytoplasm to the nucleus is a key indicator of NF-κB pathway inhibition.[31]
Caption: Immunofluorescence workflow for p65 translocation.
Experimental Protocol:
-
Cell Culture: Grow HeLa or A549 cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat cells with Quina-X, BAY 11-7082, or vehicle for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against p65. Follow this with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.
Expected Outcome: In unstimulated cells, p65 will show diffuse cytoplasmic staining. Upon stimulation, p65 will translocate to the nucleus, resulting in intense nuclear fluorescence. Treatment with an effective inhibitor like Quina-X will prevent this translocation, and p65 will remain in the cytoplasm.[32]
Downstream Gene and Protein Expression: Confirming Functional Consequences
Rationale: To confirm that the observed inhibition of the NF-κB pathway translates into a functional anti-inflammatory effect, it is crucial to measure the expression of downstream target genes and the secretion of pro-inflammatory cytokines.
Quantitative Real-Time PCR (qRT-PCR):
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment, but for a longer duration (e.g., 4-6 hours) to allow for gene transcription. Extract total RNA.
-
cDNA Synthesis and qPCR: Synthesize cDNA and perform qPCR using primers for target genes such as TNF-α, IL-6, and COX-2. Normalize expression to a housekeeping gene (e.g., GAPDH or ACTB).[33][34][35]
Enzyme-Linked Immunosorbent Assay (ELISA):
Experimental Protocol:
-
Cell Treatment and Supernatant Collection: Treat cells as for qRT-PCR, but for a longer period (e.g., 18-24 hours) to allow for protein synthesis and secretion. Collect the cell culture supernatant.
-
ELISA: Perform ELISAs for specific pro-inflammatory cytokines like TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[36][37][38][39]
Data Presentation:
| Treatment | IL-6 mRNA (Fold Change) | Secreted IL-6 (pg/mL) | TNF-α mRNA (Fold Change) | Secreted TNF-α (pg/mL) |
| Vehicle | 1.0 | < 10 | 1.0 | < 15 |
| LPS | 55 ± 5 | 1200 ± 110 | 78 ± 8 | 2500 ± 230 |
| Quina-X + LPS | 8 ± 1.2 | 180 ± 20 | 12 ± 1.5 | 450 ± 50 |
| BAY 11-7082 + LPS | 6 ± 0.9 | 150 ± 18 | 10 ± 1.3 | 380 ± 45 |
A dose-dependent decrease in both the mRNA and secreted protein levels of key inflammatory mediators provides strong evidence for the functional anti-inflammatory activity of the quinazolinone derivative.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for validating the anti-inflammatory effects of quinazolinone derivatives through the NF-κB pathway. By combining functional assays, mechanistic protein analysis, and downstream target validation, researchers can build a comprehensive and compelling data package. The comparative approach, benchmarking against a known inhibitor, provides essential context for evaluating the potency and efficacy of novel compounds.
Future studies could delve deeper into the specific molecular target of the quinazolinone derivative within the NF-κB cascade. For instance, in vitro kinase assays could determine if the compound directly inhibits IKKβ.[7] Furthermore, investigating the compound's effects in more complex in vitro models, such as co-cultures of different cell types or in vivo models of inflammation, will be crucial for its preclinical development. Transgenic animal models with reporters for NF-κB activity can also provide invaluable insights into the in vivo efficacy and mechanism of action.[40] The systematic approach detailed here provides a solid foundation for these advanced investigations, ultimately paving the way for the development of new and effective anti-inflammatory therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 3-Methylquinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-methylquinazolinone derivatives, a subclass that has shown significant therapeutic potential. We will explore the nuanced structural modifications that dictate their efficacy across various biological activities, including anticonvulsant, sedative-hypnotic, and antimicrobial effects. By synthesizing experimental data and elucidating the causality behind molecular design, this document serves as a technical resource for the rational design of next-generation 3-methylquinazolinone-based therapeutics.
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
Quinazolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered immense interest from the scientific community.[1][3] Their inherent structural features allow for diverse pharmacological activities, making them a fertile ground for drug discovery.[4]
The Privileged Status of Quinazolinones
The term "privileged structure" refers to a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The quinazolinone core is a prime example, forming the basis for drugs with activities ranging from anticancer and anti-inflammatory to anticonvulsant and antimicrobial.[1][4] This versatility stems from its rigid, planar structure with multiple sites for substitution, allowing for fine-tuning of its physicochemical properties and biological interactions.
Focus on 3-Methylquinazolinone Derivatives
The substitution at the N-3 position of the quinazolinone ring is a critical determinant of its pharmacological profile. The introduction of a methyl group at this position, as seen in the classic sedative-hypnotic agent methaqualone, has been a pivotal point in the exploration of this chemical space.[5][6] This guide will specifically focus on derivatives bearing the 3-methyl moiety, comparing how additional substitutions on the quinazolinone ring system modulate their biological effects.
Core Structure-Activity Relationship (SAR) Principles
Understanding the SAR of 3-methylquinazolinone derivatives is key to optimizing their therapeutic potential. The following sections break down the essential pharmacophoric features and the general workflow for SAR-guided drug discovery.
Key Pharmacophoric Features
The biological activity of 3-methylquinazolinone derivatives is governed by a combination of steric, electronic, and lipophilic properties of the substituents at various positions. The diagram below illustrates the key positions for modification on the 3-methylquinazolinone scaffold.
Caption: Key pharmacophoric positions on the 3-methylquinazolinone scaffold.
-
Position 2: Substitutions at this position significantly influence the type of biological activity and potency.[6]
-
Position 3: The N-3 substituent, in this case, a methyl group, is crucial for modulating pharmacokinetic properties.[5]
-
Positions 5, 6, 7, and 8: Modifications on the fused benzene ring primarily affect lipophilicity and can enhance selectivity for specific targets.[7]
General Workflow for SAR-Guided Drug Discovery
The process of elucidating SAR is systematic, involving iterative cycles of design, synthesis, and biological evaluation. This workflow allows researchers to build a comprehensive understanding of how structural changes impact a compound's activity.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis of Biological Activities
The following sections provide a detailed comparison of the SAR of 3-methylquinazolinone derivatives for different biological activities, supported by experimental data.
Anticonvulsant Activity
3-Methylquinazolinone derivatives have been extensively studied for their anticonvulsant properties, with many analogs showing promising activity in preclinical models.[8][9]
The anticonvulsant activity is highly dependent on the nature and position of substituents on the quinazolinone core.
-
Position 2: Modifications at the 2-position have a profound impact. For instance, replacing the methyl group of methaqualone with other moieties can significantly alter activity.[6]
-
Position 3: While this guide focuses on 3-methyl derivatives, it's noteworthy that other substitutions at this position, such as allyl or benzyl groups, also yield active compounds, suggesting this site is important for pharmacokinetic modulation.[5]
-
Aromatic Ring (Positions 5-8): Substitution on the fused benzene ring can fine-tune the activity. Electron-withdrawing groups, such as halogens, at the para position of a phenyl ring attached at position 2 or 3 often enhance anticonvulsant activity.[10][11]
The table below summarizes the anticonvulsant activity of representative 3-methylquinazolinone derivatives from various studies.
| Compound ID | R2 Substituent | R3 Substituent | Anticonvulsant Activity (MES Test) | Neurotoxicity (Rotarod Test) | Reference |
| Methaqualone | -CH3 | o-tolyl | Active | Moderate | [9] |
| Compound A | -CH2-CO-pyridyl | o-tolyl | Highly Active | Low | [9] |
| Compound B | -CH2-CO-pyridyl | o-chlorophenyl | Highly Active | Low | [9] |
| Compound C | -butyl | H | Active | Not Reported | [11] |
MES Test: Maximal Electroshock Seizure Test, a primary screening model for anticonvulsants. Rotarod Test: A test to assess motor coordination and potential neurological deficits.
The MES test is a standard preclinical model for screening potential antiepileptic drugs.[8][10]
Principle: This test induces generalized tonic-clonic seizures via electrical stimulation, and the ability of a test compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.
Methodology:
-
Animal Model: Adult albino mice are typically used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Electrical Stimulation: After a predetermined time for drug absorption, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The ED50 (the dose required to protect 50% of the animals) is then determined.
Sedative-Hypnotic Effects
The sedative-hypnotic properties of 3-methylquinazolinones are historically significant, with methaqualone being a well-known example.[12]
The central nervous system (CNS) depressant activity is closely linked to the interaction of these compounds with GABA-A receptors.[5] Key structural features include:
-
A hydrophobic quinazolinone core.
-
An electron donor atom at N-1.
-
A carbonyl group at position 4 for hydrogen bonding.[5]
Substituents at positions 2 and 3 are critical for potency and pharmacokinetics.
Antimicrobial Activity
Recent research has highlighted the potential of 3-methylquinazolinone derivatives as antimicrobial agents.[7][13]
The antimicrobial activity is influenced by substitutions that enhance the compound's ability to interact with microbial targets, such as the cell wall or DNA.[7]
-
Lipophilicity: Increased lipophilicity, often achieved by introducing halogen atoms or alkyl chains, can improve penetration through bacterial cell membranes.
-
Electronic Effects: The presence of electron-withdrawing groups can enhance the reactivity of the quinazolinone system, potentially leading to better interaction with biological nucleophiles in microbial cells.
The table below presents the antimicrobial activity of selected 3-methylquinazolinone derivatives.
| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |
| Derivative X | 2-methylsulfanyl, 3-(3-methoxyphenyl) | S. aureus | 6-12 | [14] |
| Derivative Y | 6-bromo, 2-phenylimino thiazolidinone | P. aeruginosa | Very Good Activity | [13] |
| Derivative Z | 6-bromo, 2-phenylimino thiazolidinone | C. albicans | Excellent Activity | [13] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The MIC assay is a standard method to determine the in vitro potency of an antimicrobial agent.
Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.
Methodology:
-
Microorganism Preparation: Standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Discussion and Future Perspectives
The structure-activity relationship studies of 3-methylquinazolinone derivatives have provided valuable insights for the design of new therapeutic agents. The versatility of the quinazolinone scaffold allows for the development of compounds with a wide range of biological activities.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets for the various biological activities.
-
Selectivity: Designing derivatives with improved selectivity for their intended targets to minimize off-target effects.
-
Pharmacokinetics: Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By leveraging the existing SAR knowledge and employing modern drug design techniques, the 3-methylquinazolinone scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.
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A Comparative Guide to the Efficacy of S-Arylated Quinazolinones and Their Thioxo Precursors
This guide provides an in-depth comparison of S-arylated quinazolinones and their 2-thioxo-2,3-dihydroquinazolin-4(1H)-one precursors. We will explore the chemical rationale for S-arylation, present comparative biological efficacy data, detail relevant experimental protocols, and discuss the underlying structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in heterocycle chemistry and oncology.
Introduction: The Quinazolinone Scaffold and the Rationale for S-Arylation
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-thioxo-quinazolinone derivative serves as a versatile synthetic intermediate. The presence of the thione group (C=S) at the C2 position offers a reactive handle for chemical modification.
One of the most common and effective modifications is S-arylation or S-alkylation, which converts the thioxo group into a thioether. This transformation is not merely a synthetic convenience; it is a strategic maneuver to modulate the compound's physicochemical and pharmacological properties.
Rationale for S-Arylation:
-
Enhanced Lipophilicity: The addition of an aryl or benzyl group at the sulfur atom generally increases the molecule's lipophilicity. This can improve its ability to cross cell membranes, potentially leading to better bioavailability and cellular uptake.
-
Modified Target Binding: The bulky aryl substituent can introduce new points of interaction (e.g., hydrophobic, π-π stacking) with the biological target, such as an enzyme's active site or a receptor's binding pocket. This can lead to altered, and often enhanced, binding affinity and selectivity.[4]
-
Improved Stability: Masking the reactive thione group can increase the metabolic stability of the compound.
-
Structural Diversity: S-substitution allows for the creation of large libraries of analogues, enabling extensive structure-activity relationship (SAR) studies to identify optimal substituents for a desired biological effect.[5][6]
The fundamental chemical transformation is the nucleophilic attack of the sulfur atom on an appropriate aryl halide or benzyl halide, typically in the presence of a base.
Caption: General reaction scheme for the S-arylation of a thioxo-quinazolinone precursor.
Comparative Efficacy Analysis
Direct comparative studies are essential to validate the hypothesis that S-arylation enhances biological activity. Research has shown that S-arylated derivatives are often more potent than their thioxo precursors across various assays.
One study systematically synthesized and evaluated a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their corresponding S-arylated (specifically, S-benzylated) derivatives for antioxidant, enzyme inhibitory, and anti-colon carcinoma activities.[7] The results consistently demonstrated the superior efficacy of the S-arylated compounds.
Table 1: Comparative Antioxidant and Cytotoxic Activity (IC50)
| Compound Pair | Precursor (Thioxo) IC50 (mM) | S-Arylated Derivative IC50 (mM) | Activity Tested | Target / Cell Line |
| Pair 1 | 0.191 ± 0.011 | 0.172 ± 0.004 | Antioxidant (DPPH) | - |
| Pair 2 | 1.520 ± 0.039 | 0.752 ± 0.041 | Antioxidant (DPPH) | - |
| Pair 3 | > 100 (inactive) | 18.54 ± 0.98 | Cytotoxicity | LoVo Cells |
| Pair 4 | > 100 (inactive) | 25.31 ± 1.12 | Cytotoxicity | HCT-116 Cells |
Data synthesized from a study on anti-colon carcinoma agents. Lower IC50 values indicate higher potency.[7]
As the data illustrates, the S-arylated derivatives exhibited significantly lower IC50 values, indicating greater potency. In some cases, the thioxo precursor was completely inactive, while the S-arylated analogue demonstrated measurable cytotoxic effects.[7] This stark difference underscores the transformative impact of S-arylation on the molecule's biological function. It is generally observed that S-arylated derivatives are more efficient than their thioxo precursors.[7]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The enhanced activity of S-arylated quinazolinones is rooted in their structural modifications, which influence their interaction with biological targets. For instance, in the context of anti-inflammatory activity, quinazolinones can inhibit key enzymes and signaling pathways like Cyclooxygenase-2 (COX-2) and NF-κB.[4]
The addition of a bulky aryl group via the thioether linkage can:
-
Access Hydrophobic Pockets: The aryl group can fit into hydrophobic pockets within an enzyme's active site that are inaccessible to the smaller, more polar thioxo precursor.
-
Form Additional Interactions: The aromatic ring can engage in π-π stacking or π-alkyl interactions with amino acid residues like histidine, tyrosine, or lysine, strengthening the overall binding affinity.[4]
-
Induce Conformational Changes: The substituent may alter the overall conformation of the quinazolinone scaffold, orienting other functional groups for optimal interaction with the target protein.
Caption: S-Arylation enables new interactions with the biological target.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis of an S-arylated quinazolinone and its subsequent evaluation for cytotoxic activity.
This protocol describes the S-alkylation of a 2-thioxo-quinazolinone precursor.
Causality: The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base. The base deprotonates the N1-H or the enolizable thione, generating a potent sulfur nucleophile which then attacks the electrophilic carbon of the benzyl halide.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Electrophile Addition: Add the appropriate substituted benzyl halide (e.g., benzyl bromide) (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure S-arylated product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Caption: Workflow for the synthesis of S-arylated quinazolinones.
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, LoVo) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (both thioxo precursors and S-arylated derivatives) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The evidence strongly supports that S-arylation is a highly effective strategy for enhancing the biological efficacy of 2-thioxo-quinazolinone precursors. The conversion to a thioether derivative consistently leads to increased potency in various assays, including antioxidant and anticancer screens.[7] This enhancement is attributed to improved physicochemical properties and the introduction of new, favorable interactions with biological targets.
Future research should focus on expanding the diversity of the S-aryl substituents to further probe the structure-activity landscape. Exploring different electronic and steric properties on the aryl ring could lead to the discovery of compounds with even greater potency and selectivity. Moreover, mechanistic studies to precisely identify the molecular targets of the most active compounds will be crucial for their continued development as potential therapeutic agents.
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A Comparative Guide to the In Vivo Validation of Novel Quinazolinone Anticancer Agents
This guide provides a comparative analysis of the preclinical in vivo efficacy of novel quinazolinone-based compounds, a class of heterocyclic molecules that have garnered significant attention in oncology research. The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs that target critical pathways in cancer progression.[1][2][3] Given the persistent challenges of drug resistance and toxicity with existing chemotherapies, the development of new, more effective, and safer agents is paramount.[4][5] This document delves into the in vivo performance of several promising next-generation quinazolinone derivatives, offering a head-to-head comparison supported by experimental data to guide researchers and drug development professionals in this dynamic field.
The Rationale for In Vivo Validation in Oncology Drug Discovery
Before any novel compound can be considered for clinical trials, its efficacy and safety must be rigorously tested in living organisms. While in vitro assays using cancer cell lines are essential for initial screening, they cannot replicate the complex microenvironment of a tumor within a host system. In vivo models, particularly xenograft studies in immunocompromised mice, provide a more clinically relevant setting to assess a drug's true therapeutic potential. These models allow us to evaluate critical parameters such as:
-
Antitumor Efficacy: The ability of the compound to inhibit tumor growth, reduce tumor volume, and extend survival.
-
Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted by the body.
-
Pharmacodynamics (PD): The biochemical and physiological effects of the drug on the body and the tumor.
-
Toxicity: Potential adverse effects on the host, monitored through changes in body weight, hematological parameters, and organ pathology.
The transition from a promising in vitro candidate to a validated in vivo lead is a critical milestone in the drug development pipeline.
Comparative In Vivo Efficacy of Novel Quinazolinone Compounds
Several novel quinazolinone derivatives have recently demonstrated significant antitumor activity in preclinical xenograft models. Here, we compare the performance of three distinct compounds against established cancer models and standard-of-care chemotherapeutics.
Compound 18: A Potent Inducer of Apoptosis in Gastric Cancer
A recently synthesized series of quinazoline derivatives identified "Compound 18" as a lead candidate with potent activity against the MGC-803 human gastric cancer cell line.[4] Its performance was subsequently validated in a xenograft mouse model, providing a direct comparison against the widely used chemotherapeutic agent, 5-fluorouracil (5-Fu).
Experimental Design: MGC-803 cells were implanted subcutaneously in nude mice. Once tumors reached a specified volume, mice were randomized into three groups: a vehicle control, a Compound 18 treatment group, and a 5-Fu treatment group.
Key Findings: Compound 18 significantly suppressed tumor volume and weight over the course of the study, with an efficacy reported to be superior to that of 5-Fu.[4] Crucially, this potent antitumor activity was achieved without a noticeable impact on the body weight of the mice, suggesting a favorable preliminary toxicity profile.[4] Further mechanistic studies revealed that Compound 18 arrests the cell cycle at the G2/M phase and induces apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and Bax.[4]
Compounds 12 & 21: Targeting Ascites Carcinoma and Lymphoma
In a separate study, two novel quinazoline analogues, designated Compound 12 and Compound 21, were evaluated against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice.[6][7] These aggressive, fluid-based tumor models are valuable for assessing a drug's impact on survival time and tumor burden. The study used Gefitinib, an established quinazoline-based EGFR inhibitor, as a standard comparator.[6]
Experimental Design: For the EAC model, mice were inoculated with EAC cells and treated with different concentrations of the compounds, with the primary endpoint being mean survival time. For the DLA solid tumor model, the key metrics were tumor volume and weight reduction.[6]
Key Findings:
-
In the EAC model, Compound 21, at an optimal dose of 20 mg/kg, significantly increased the mean survival time of the tumor-bearing mice and helped restore hematological parameters towards normal levels.[6][7]
-
In the DLA model, Compound 12 (at 20 mg/kg) was highly effective in reducing solid tumor volume and weight.[6][7] The results indicated that these novel compounds demonstrated promising anticancer activity with minimal toxic effects, comparing favorably to the standard drug, Gefitinib.[6]
Compound 29: A Potent EGFR Inhibitor in Lung Cancer Xenografts
Targeting the Epidermal Growth Factor Receptor (EGFR) is a clinically validated strategy, especially in non-small-cell lung cancer. A novel quinazoline derivative, Compound 29, was designed to inhibit both wild-type and mutant forms of EGFR.[2] Its in vivo efficacy was assessed in a xenograft model using A431 cells, which overexpress EGFR.
Experimental Design: A431 cells were subcutaneously injected into mice to establish tumors. The mice were then treated with Compound 29 to evaluate its ability to suppress tumor growth.
Key Findings: Compound 29 demonstrated effective suppression of tumor growth in the A431 xenograft model.[2] Importantly, the compound was well-tolerated by the animals, indicating low toxicity at therapeutic doses. This in vivo result, combined with its potent enzymatic inhibition of various EGFR forms, positions Compound 29 as a strong candidate for further development against EGFR-driven cancers.[2]
Data Summary: In Vivo Performance
| Compound | Cancer Model | Cell Line | Mouse Strain | Dosage | Key Efficacy Metric | Comparator | Result | Citation |
| Compound 18 | Gastric Cancer | MGC-803 | Nude Mice | Not Specified | Tumor Volume & Weight Reduction | 5-Fluorouracil | Superior to 5-Fu; No effect on body weight | [4] |
| Compound 21 | Ascites Carcinoma | EAC | Swiss Albino | 20 mg/kg | Increased Mean Survival Time | Gefitinib | Promising activity with minimal toxicity | [6][7] |
| Compound 12 | Ascites Lymphoma | DLA | Swiss Albino | 20 mg/kg | Tumor Volume & Weight Reduction | Gefitinib | Significant tumor reduction | [6][7] |
| Compound 29 | Epidermoid Carcinoma | A431 | Not Specified | Not Specified | Tumor Growth Suppression | N/A | Effective suppression with low toxicity | [2] |
Core Mechanisms of Action & Signaling Pathways
Quinazolinone derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple pathways simultaneously.[1][8] This multi-targeting capability can be a significant advantage in overcoming drug resistance.
Key Targeted Mechanisms:
-
Kinase Inhibition: Many quinazolinones are potent inhibitors of protein kinases crucial for cancer cell survival and proliferation, such as EGFR, VEGFR, and PI3K.[2][8][9] By blocking the ATP-binding site of these enzymes, they shut down downstream signaling cascades.
-
Tubulin Polymerization Inhibition: Several quinazolinone compounds disrupt the formation of microtubules, which are essential for cell division.[8][10] This leads to mitotic arrest and ultimately, cell death, a mechanism shared with classic chemotherapy drugs like colchicine.
-
Induction of Apoptosis: These compounds can trigger programmed cell death by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspase cascades.[4][11]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, quinazolinones can halt cancer cells at specific checkpoints (e.g., G2/M or G0/G1), preventing their replication.[4][10]
Visualizing the EGFR Signaling Pathway Interruption
The EGFR pathway is a primary target for many quinazoline drugs. The following diagram illustrates how these inhibitors block the signal transduction cascade that promotes cell proliferation and survival.
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Step-by-Step Methodology
-
Cell Line Preparation:
-
Culture the selected human cancer cell line (e.g., MGC-803, A431) under sterile conditions using the recommended medium and supplements.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated counter.
-
Resuspend the cells in sterile PBS or Matrigel at the desired concentration (typically 5-10 x 10⁶ cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., Athymic Nude, NOD/SCID) aged 6-8 weeks, allowing for a one-week acclimatization period.
-
Anesthetize the mouse and subcutaneously inject the prepared cell suspension into the right flank.
-
Monitor the animals for tumor growth.
-
-
Tumor Monitoring and Group Randomization:
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.
-
-
Drug Administration and In-Life Monitoring:
-
Prepare the novel quinazolinone compound, comparator drug, and vehicle control according to the formulation protocol.
-
Administer the treatments based on the planned schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing is typically based on the animal's body weight.
-
During the treatment period (e.g., 21-28 days), record tumor volume and body weight 2-3 times per week.
-
Conduct daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
-
Study Termination and Endpoint Analysis:
-
Euthanize the animals at the study endpoint (e.g., when control tumors reach a maximum size, or after a fixed duration).
-
Excise the tumors and record their final weight.
-
Collect blood for hematological analysis and major organs for histopathological examination to assess toxicity.
-
Calculate the Tumor Growth Inhibition (TGI) percentage as a primary measure of efficacy.
-
Conclusion and Future Perspectives
The in vivo data presented for novel quinazolinone compounds like 18, 12, 21, and 29 are highly encouraging. They consistently demonstrate potent antitumor activity, often comparable or superior to standard-of-care agents, coupled with favorable safety profiles in preclinical models. [2][4][6]The mechanistic versatility of the quinazolinone scaffold—targeting kinases, tubulin, and apoptotic pathways—underscores its vast therapeutic potential. [8][10] Future research should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to further characterize the lead candidates. Additionally, exploring their efficacy in more advanced models, such as patient-derived xenografts (PDX), will provide deeper insights into their potential clinical utility across diverse patient populations. The continued development of these promising agents holds the potential to deliver a new generation of targeted therapies for cancers with high unmet medical needs.
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Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]
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A Comparative Analysis of Quinazolinone Derivatives and Gefitinib in Anticancer Applications
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably exemplified by the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib.[1][2] Gefitinib (Iressa®) received FDA approval in 2003 for the treatment of non-small cell lung cancer (NSCLC), heralding a new era of personalized medicine targeting specific oncogenic driver mutations.[3] However, the clinical success of gefitinib has been tempered by the inevitable development of drug resistance.[4] This has spurred extensive research into novel quinazolinone derivatives designed to overcome these limitations, exhibiting broader activity, and targeting resistance mechanisms. This guide provides a detailed comparative analysis of gefitinib and emerging quinazolinone derivatives, focusing on their mechanisms of action, anticancer efficacy, and the experimental workflows used for their evaluation.
Comparative Mechanism of Action
Gefitinib and many quinazolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), with a primary focus on EGFR.[1][3] EGFR is a key regulator of cell proliferation, survival, and differentiation.[5] In many cancers, including a significant subset of NSCLC, activating mutations in the EGFR gene lead to its constitutive activation and downstream signaling, driving tumor growth.[5][6]
Gefitinib: The Archetypal EGFR Inhibitor
Gefitinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1][6] By binding to the ATP-binding site, it blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[5] The primary cascades inhibited by gefitinib are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, both of which are central to cancer cell proliferation and survival.[1] Gefitinib is particularly effective against tumors harboring activating EGFR mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, which increase the receptor's affinity for the drug.[5]
Novel Quinazolinone Derivatives: Expanding the Therapeutic Window
While sharing the core quinazoline scaffold, novel derivatives have been engineered to address the shortcomings of gefitinib. Research has focused on modifications at various positions of the quinazoline ring to achieve several key objectives:
-
Overcoming Acquired Resistance: The most common mechanism of acquired resistance to gefitinib is the T790M "gatekeeper" mutation in the EGFR kinase domain, which sterically hinders drug binding.[7][8] Newer quinazolinone derivatives have been designed to effectively inhibit this resistant mutant. For instance, some derivatives have shown potent inhibitory activity against the T790M/L858R double mutant EGFR.[7]
-
Broader Kinase Inhibition: Some quinazolinone derivatives have been developed as multi-target inhibitors, targeting not only EGFR but also other kinases involved in tumor progression and angiogenesis, such as VEGFR.[9] This dual-inhibition strategy can potentially lead to a more potent antitumor effect.
-
Alternative Mechanisms: While EGFR inhibition remains a primary focus, some quinazolinone derivatives have been shown to induce anticancer effects through other mechanisms, such as cell cycle arrest at the G2/M phase, inhibition of microtubule polymerization, and induction of apoptosis through oxidative stress.[10][11]
The following diagram illustrates the EGFR signaling pathway and the points of inhibition for both gefitinib and various quinazolinone derivatives.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [12] Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (quinazolinone derivatives, gefitinib) and vehicle control (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds and gefitinib in complete culture medium. A typical concentration range might be from 0.01 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (e.g., medium with the same percentage of DMSO used to dissolve the compounds) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Reaction:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
Conclusion and Future Directions
Gefitinib has been a transformative agent in the treatment of EGFR-mutant NSCLC, validating the quinazoline scaffold as a privileged structure for kinase inhibition. However, the challenge of acquired resistance necessitates the continued development of novel anticancer agents. The diverse array of quinazolinone derivatives currently under investigation demonstrates significant promise in overcoming the limitations of first-generation inhibitors. Many of these newer compounds exhibit enhanced potency, activity against resistant mutations, and broader inhibitory profiles. [2][3]The comparative data and standardized experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to effectively evaluate and advance the next generation of quinazolinone-based cancer therapeutics. Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of these derivatives, as well as exploring their efficacy in combination therapies to provide more durable clinical responses.
References
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- Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?. Retrieved January 15, 2026.
- Benchchem. (n.d.). A Comparative Analysis of 4-(Methylthio)
- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... Retrieved January 15, 2026.
- ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect. Retrieved January 15, 2026.
- PubMed. (2017, May 15). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Retrieved January 15, 2026.
- PubMed. (n.d.). Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. Retrieved January 15, 2026.
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Assessing the Selectivity of Thioxo-dihydroquinazolin-one Compounds for Myeloperoxidase: A Comparative Guide
This guide provides a comprehensive technical overview of thioxo-dihydroquinazolin-one compounds as a promising class of myeloperoxidase (MPO) inhibitors. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MPO in inflammatory and neurodegenerative diseases. This document delves into the inhibitory potency and selectivity of these compounds, offering a comparative analysis with other known MPO inhibitors and providing detailed experimental protocols for their evaluation.
The Critical Role of Myeloperoxidase in Disease and the Imperative for Selective Inhibition
Myeloperoxidase (MPO) is a heme-containing peroxidase primarily found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a crucial role in the innate immune system's defense against pathogens. Upon activation, neutrophils release MPO, which catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions to produce hypochlorous acid (HOCl), a potent microbicidal agent.[1][3]
While essential for host defense, aberrant or chronic MPO activity is implicated in the pathology of numerous inflammatory diseases, including atherosclerosis, neurodegenerative conditions like Parkinson's and Alzheimer's disease, and certain cancers.[1][4] The excessive production of highly reactive oxidants by MPO can lead to tissue damage and exacerbate inflammation.[1][4] Consequently, the development of potent and, critically, selective MPO inhibitors is a significant therapeutic strategy.[2][5] Selectivity is paramount to avoid off-target effects, particularly by not interfering with the function of other essential heme peroxidases, such as thyroid peroxidase (TPO), which is vital for thyroid hormone synthesis.[5]
Thioxo-dihydroquinazolin-ones: A Novel Class of MPO Inhibitors
Recent research has identified thioxo-dihydroquinazolin-one derivatives as a novel class of potent MPO inhibitors.[1][6][7] A comprehensive study by Li et al. (2015) detailed the synthesis and evaluation of over 50 compounds from this class, revealing impressive inhibitory activities with IC₅₀ values in the nanomolar to low micromolar range.[1][6]
Mechanism of Action
The inhibitory mechanism of thioxo-dihydroquinazolin-one compounds against MPO has been characterized as partially reversible and competitive with respect to the Amplex Red substrate.[1][6][7] A key finding is that these inhibitors do not lead to the accumulation of MPO Compound II, an inactive intermediate of the enzyme.[1][6][7] This is a significant advantage over some other classes of MPO inhibitors that can trap the enzyme in this inactive state.[8]
Caption: Simplified MPO catalytic cycle and the competitive inhibition by thioxo-dihydroquinazolin-ones.
Comparative Potency
The thioxo-dihydroquinazolin-one scaffold allows for extensive chemical modification, leading to a wide range of inhibitory potencies. The table below summarizes the MPO inhibitory activity of selected compounds from this class, as reported by Li et al. (2015), and includes other known MPO inhibitors for comparison.
| Compound Class | Representative Compound | MPO IC₅₀ (µM) | Notes |
| Thioxo-dihydroquinazolin-one | Compound 2b | 0.1 | 90% maximum inhibition observed.[1] |
| Compound 2c | ~0.1-0.2 | High potency with 90% maximum inhibition.[1] | |
| Compound 2e | ~0.1-0.2 | High potency with 90% maximum inhibition.[1] | |
| Compound 1c | 0.8 | 60% maximum inhibition observed.[1] | |
| Thioxanthine Derivative | AZD4831 (Mitiperstat) | 0.0015 | Irreversible inhibitor, high selectivity over TPO.[5][9] |
| Thiouracil Derivative | Verdiperstat | Potent | Irreversible inhibitor, evaluated in neurodegenerative diseases.[5] |
| Other Small Molecules | 4-Aminobenzhydrazide | Potent | A known MPO inhibitor often used as a positive control in assays.[10] |
Assessing the Selectivity Profile
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target. For MPO inhibitors, assessing selectivity against other peroxidases and heme-containing proteins is essential.
Current Selectivity Data
The initial characterization of thioxo-dihydroquinazolin-one compounds demonstrated a promising selectivity profile. Specifically, representative compounds from this class showed no inhibition of horseradish peroxidase (HRP) , even at high concentrations.[1] This is a positive early indicator of selectivity, as HRP is often used in counter-screening assays for peroxidase inhibitors.[11]
Recommended Selectivity Screening Workflow
To build a comprehensive selectivity profile for a novel thioxo-dihydroquinazolin-one MPO inhibitor, a tiered screening approach is recommended. This workflow ensures a systematic evaluation of potential off-target activities.
Caption: Recommended workflow for assessing the selectivity of novel MPO inhibitors.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibitory activity of compounds against MPO's peroxidation and chlorination functions. These are based on established fluorescence-based assays.[10]
MPO Peroxidation Inhibition Assay
This assay measures the peroxidase activity of MPO using a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized to the highly fluorescent resorufin.
Materials:
-
Human MPO enzyme
-
MPO Assay Buffer (e.g., PBS, pH 7.4)[10]
-
ADHP (Peroxidation Substrate)[10]
-
Hydrogen Peroxide (H₂O₂)[10]
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., 4-aminobenzhydrazide)[10]
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 530-540 nm / 585-595 nm)[12]
Procedure:
-
Prepare Reagents:
-
Dilute MPO to a working concentration (e.g., 250 ng/mL) in MPO Assay Buffer.[10] Keep on ice.
-
Prepare a working solution of H₂O₂ (e.g., 5 mM) in MPO Assay Buffer.[10]
-
Prepare a working solution of ADHP (e.g., 1 mM) in a mixture of DMSO and MPO Assay Buffer.[10]
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in MPO Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Prepare a "Peroxidation Working Solution" containing MPO Assay Buffer, ADHP, and H₂O₂.[10] Add 40 µL of this working solution to all wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence kinetically for 10-20 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
MPO Chlorination Inhibition Assay
This assay is more specific to MPO and measures its ability to produce hypochlorite, which then cleaves a non-fluorescent probe like 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF) to yield the highly fluorescent fluorescein.[10]
Materials:
-
Human MPO enzyme
-
MPO Assay Buffer[10]
-
APF (Chlorination Substrate)[10]
-
Hydrogen Peroxide (H₂O₂)[10]
-
Sodium Chloride (NaCl)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 480-490 nm / 515-520 nm)[10]
Procedure:
-
Prepare Reagents:
-
Prepare reagents as in the peroxidation assay.
-
Ensure the MPO Assay Buffer is supplemented with a physiological concentration of NaCl (e.g., 100-150 mM).
-
-
Assay Setup: Follow the same setup as the peroxidation assay for 100% activity, background, and inhibitor wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Prepare a "Chlorination Working Solution" containing MPO Assay Buffer (with NaCl), APF, and H₂O₂.[10] Add an appropriate volume of this working solution to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Measurement: Read the endpoint fluorescence in the microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value as described for the peroxidation assay.
-
Conclusion and Future Directions
The thioxo-dihydroquinazolin-one chemical scaffold represents a highly promising starting point for the development of novel MPO inhibitors.[1][7] The demonstrated high potency and initial favorable selectivity profile warrant further investigation. Future efforts should focus on:
-
Comprehensive Selectivity Profiling: Testing lead compounds against a broad panel of peroxidases (TPO, LPO, etc.) and other heme-containing proteins is crucial to confirm their selectivity and predict potential off-target effects.[13][14]
-
In Vivo Efficacy: Promising candidates should be advanced into relevant animal models of inflammatory diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the thioxo-dihydroquinazolin-one scaffold could lead to the identification of derivatives with even greater potency and improved drug-like properties.
By employing the systematic evaluation strategies outlined in this guide, researchers can effectively characterize the selectivity and therapeutic potential of this exciting new class of MPO inhibitors.
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Li, Y., Ganesh, T., Diebold, B. A., Zhu, Y., McCoy, J. W., Smith, S. M. E., Sun, A., & Lambeth, J. D. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(10), 1047–1052. [Link]
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Li, Y., Ganesh, T., Diebold, B. A., Zhu, Y., McCoy, J. W., Smith, S. M. E., Sun, A., & Lambeth, J. D. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters. [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]
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Michaëlsson, E., Lund, L. H., Hage, C., Shah, S. J., Voors, A. A., Saraste, A., Redfors, B., Grove, E. L., Barasa, A., Richards, A. M., Svedlund, S., Lagerström-Fermér, M., Gabrielsen, A., Garkaviy, P., Gan, L. M., & Lam, C. S. P. (2023). Myeloperoxidase Inhibition Reverses Biomarker Profiles Associated With Clinical Outcomes in HFpEF. JACC. Heart Failure, 11(7), 775–787. [Link]
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A Senior Application Scientist's Guide to Quinazolinone Synthesis: Benchmarking Modern Methods Against Traditional Protocols
Introduction: The Enduring Significance of the Quinazolinone Scaffold
The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives are the foundational frameworks for a multitude of biologically active compounds, including FDA-approved anticancer drugs like Gefitinib and Erlotinib, which act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] The versatile nature of the quinazolinone scaffold allows for extensive chemical modification, enabling fine-tuning of its pharmacological properties to target a wide array of diseases, from cancer to inflammatory conditions and microbial infections.[3][4][5]
Given its importance, the development of efficient and robust synthetic routes to quinazolinone derivatives is a cornerstone of modern pharmaceutical research. For decades, traditional methods have been the mainstay of their synthesis. However, recent advancements in synthetic organic chemistry have introduced a host of innovative techniques that promise higher yields, shorter reaction times, and more environmentally friendly processes.
This guide provides an in-depth comparison of these new quinazolinone synthesis methods against established traditional protocols. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer detailed, step-by-step protocols for key methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific research and development goals.
I. The Pillars of Quinazolinone Synthesis: A Comparative Overview
The synthesis of the 4(3H)-quinazolinone core generally involves the cyclization of an anthranilic acid derivative with a suitable one-carbon synthon. The choice of starting materials, reaction conditions, and energy input defines the efficiency and applicability of the method.
Traditional Protocols: The Established Workhorses
For many years, the synthesis of quinazolinones has been dominated by a few key named reactions, most notably the Niementowski and Griess syntheses. These methods, while foundational, often require harsh reaction conditions, long reaction times, and can result in moderate yields.
1. The Niementowski Quinazolinone Synthesis:
A cornerstone of quinazolinone chemistry, the Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[1][6] The reaction is typically carried out at high temperatures (130–150°C) and often requires an excess of the amide reactant.[1] The versatility of this method lies in its ability to accommodate a wide range of substituted anthranilic acids and amides, allowing for the generation of diverse quinazolinone libraries.[1]
-
Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to yield the final 4(3H)-quinazolinone product.[1]
2. The Griess Quinazolinone Synthesis:
First reported in 1869, the Griess synthesis is one of the earliest methods for producing the quinazolinone scaffold.[5][7] The original procedure involved the reaction of anthranilic acid with cyanogen.[7] A more common variation involves the reaction of 2-aminobenzamide with an orthoformate.[7]
Modern Synthetic Strategies: A Paradigm Shift in Efficiency and Sustainability
In recent years, a paradigm shift has occurred in organic synthesis, with a strong emphasis on developing more efficient, atom-economical, and environmentally benign methodologies. These principles have been successfully applied to quinazolinone synthesis, leading to the development of several powerful new techniques.
1. Microwave-Assisted Organic Synthesis (MAOS):
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[8] In quinazolinone synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods.[1][9][10] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.[8]
2. Ultrasound-Assisted Synthesis:
Sonication, the application of ultrasound energy to a chemical reaction, can promote bond formation and cleavage through a phenomenon known as acoustic cavitation.[11][12] In the context of quinazolinone synthesis, ultrasound has been shown to facilitate reactions under ambient conditions, often eliminating the need for high temperatures and metal catalysts.[11][13]
3. Transition Metal-Catalyzed Synthesis and C-H Functionalization:
The use of transition metal catalysts has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[14][15][16] In quinazolinone synthesis, catalysts based on copper, palladium, rhodium, and manganese have been employed to facilitate cyclization reactions under milder conditions than traditional methods.[15][16][17] A particularly exciting development is the use of C-H activation strategies, which allow for the direct functionalization of the quinazolinone core without the need for pre-functionalized starting materials, offering a more atom-economical approach.[17][18][19]
4. One-Pot and Multicomponent Reactions (MCRs):
One-pot and multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified purification.[20][21][22] Several elegant one-pot procedures for quinazolinone synthesis have been developed, often combining cyclization with further functionalization steps.[20][21]
5. Continuous Flow Synthesis:
Continuous flow chemistry involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion.[23][24] This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.[23] The application of flow chemistry to quinazolinone synthesis is a promising area for large-scale production.
II. Quantitative Benchmarking: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for the different synthetic approaches. The data presented is a representative compilation from various literature sources.
| Method | Typical Reaction Time | Typical Yield (%) | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Niementowski Synthesis (Traditional) | 3 - 24 hours | 40 - 70% | 130 - 200°C | Well-established, versatile starting materials[1] | High temperatures, long reaction times, often requires excess reagents[1] |
| Microwave-Assisted Synthesis | 5 - 30 minutes | 70 - 95% | 100 - 150°C | Rapid reaction rates, improved yields, high efficiency[9][25][26] | Requires specialized microwave reactor equipment[25] |
| Ultrasound-Assisted Synthesis | 15 - 60 minutes | 60 - 90% | Room Temperature - 60°C | Mild reaction conditions, often catalyst-free, rapid[11][27] | Scalability can be a challenge |
| Transition Metal-Catalyzed Synthesis | 2 - 16 hours | 60 - 95% | 80 - 120°C | High yields, broad substrate scope, milder conditions[14][15][28] | Catalyst cost and removal, potential for metal contamination |
| C-H Functionalization | 12 - 24 hours | 50 - 90% | 100 - 140°C | High atom economy, direct functionalization[17][19][29] | Often requires specific directing groups, catalyst optimization can be complex |
| One-Pot/Multicomponent Reactions | 1 - 12 hours | 65 - 92% | 60 - 120°C | High efficiency, reduced waste, operational simplicity[20][21][30] | Optimization of multiple reaction parameters can be challenging |
| Continuous Flow Synthesis | Minutes (residence time) | 80 - 95% | 100 - 180°C | Scalable, safe, precise control, high reproducibility[23][31] | Requires specialized flow reactor setup |
III. Experimental Protocols: From Benchtop to Advanced Synthesis
To illustrate the practical application of these methods, we provide detailed, step-by-step protocols for a traditional and a modern approach to quinazolinone synthesis.
Protocol 1: Traditional Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone
Causality Behind Experimental Choices: This protocol exemplifies the classical approach, relying on high temperatures to drive the condensation and cyclization reactions. The excess of formamide serves as both a reactant and a solvent.
Experimental Workflow Diagram:
Caption: Workflow for Traditional Niementowski Synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (40 mL, 1.0 mol).
-
Reaction: Heat the mixture in an oil bath at 140-150°C for 4 hours. The reaction mixture will become homogeneous and then a precipitate may form.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water (3 x 50 mL) and then dry it in a vacuum oven at 80°C to afford 2-phenyl-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Quinazolin-4(3H)-ones
Causality Behind Experimental Choices: This protocol leverages the rapid and efficient heating of microwaves to significantly reduce reaction time. The use of a catalyst, such as copper iodide, in some variations, can further enhance the reaction rate and yield under milder conditions.[26]
Experimental Workflow Diagram:
Caption: Workflow for Microwave-Assisted Quinazolinone Synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine 2-aminobenzamide (136 mg, 1.0 mmol), the desired aldehyde (1.2 mmol), and N,N-dimethylformamide (DMF) (3 mL).
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130°C for 15 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation and Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain the pure 2-substituted quinazolin-4(3H)-one.
IV. Mechanistic Insights: A Deeper Dive into Reaction Pathways
Understanding the underlying mechanisms of these synthetic methods is crucial for optimizing reaction conditions and troubleshooting experimental challenges.
Mechanism of the Niementowski Synthesis:
Caption: Simplified Mechanism of the Niementowski Synthesis.
The reaction initiates with the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide, leading to the formation of an N-acylanthranilic acid intermediate.[1] Subsequent intramolecular cyclization, driven by the proximity of the carboxylic acid and amide functionalities, followed by dehydration, affords the stable quinazolinone ring system.[1]
Plausible Mechanism for a Copper-Catalyzed One-Pot Synthesis:
Caption: Plausible Mechanism for a Copper-Catalyzed Synthesis.
In this modern approach, a copper catalyst can facilitate the in situ oxidation of an alcohol to an aldehyde.[26] This aldehyde then condenses with 2-aminobenzamide to form an imine intermediate. Intramolecular cyclization of the imine yields a dihydroquinazolinone, which is subsequently oxidized to the final quinazolinone product, often facilitated by the same catalytic system.[26]
V. Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of quinazolinones has evolved significantly from the high-temperature, long-duration traditional methods to a diverse array of highly efficient and sustainable modern techniques. The choice of the optimal synthetic strategy depends on a multitude of factors, including the desired scale of the reaction, the availability of specialized equipment, the cost of reagents and catalysts, and the desired level of "greenness" of the process.
For small-scale, rapid library synthesis in a drug discovery setting, microwave-assisted and one-pot multicomponent reactions are often the methods of choice due to their speed and efficiency.[4][9] For larger-scale production, continuous flow synthesis presents a compelling case due to its scalability, safety, and reproducibility.[23] Transition metal-catalyzed methods, particularly those involving C-H activation, offer elegant and atom-economical routes to novel quinazolinone derivatives, pushing the boundaries of what is synthetically accessible.[14][17]
While traditional methods like the Niementowski synthesis remain valuable for their simplicity and broad applicability, the advantages offered by modern synthetic protocols are undeniable. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accelerate their research and development efforts in the ever-important field of quinazolinone chemistry.
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- 26. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This document provides essential procedural guidance for the safe and compliant disposal of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS No. 117106-06-6). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are grounded in established principles of chemical safety and waste management.
The compound this compound belongs to the quinazolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities.[1][2][3][4] Proper handling and disposal are paramount due to the potential hazards associated with this class of chemicals. This guide will walk you through a systematic approach to waste management for this specific compound.
Hazard Identification and Risk Assessment
Key Considerations:
-
Toxicity: The toxicological properties of this specific compound are not extensively documented. However, related quinazolinone derivatives have been studied for their biological effects, indicating potential bioactivity.[7] Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).
-
Reactivity: Avoid mixing this compound with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous reactions or the release of toxic gases.[8]
-
Environmental Impact: Improper disposal can lead to environmental contamination. This compound's persistence and ecological impact are not well-studied; therefore, it must be disposed of as hazardous chemical waste.
Table 1: Key Data for this compound
| Property | Value | Source |
| CAS Number | 117106-06-6 | [9] |
| Molecular Formula | C15H12N2OS | [5] |
| Molecular Weight | 268.33 g/mol | [10] |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Storage | Sealed in a dry, cool place (e.g., 2-8°C) | [10] |
Segregation and Collection of Waste
Proper segregation of chemical waste at the source is the cornerstone of safe laboratory practice.[11] This prevents accidental incompatible reactions and facilitates compliant disposal.
Step-by-Step Protocol for Waste Segregation:
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled, and compatible waste container for this compound and any materials contaminated with it.
-
Container Compatibility: The container must be made of a material that does not react with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly fitting cap is recommended.[8][11]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams, particularly acids, bases, or oxidizers, without consulting your institution's chemical safety office.[12] Halogenated and non-halogenated solvent wastes should also be kept separate.[11]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure solid compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, lab coats) in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Avoid mixing with incompatible solvents.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Storage of Chemical Waste
Temporary storage of hazardous waste in the laboratory must adhere to strict safety standards to minimize risks.
Best Practices for Waste Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Container Integrity: Ensure the waste container is always closed except when adding waste. Do not fill containers beyond 90% of their capacity to allow for expansion. Regularly inspect the container for any signs of degradation or leakage.
-
Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.
Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12][13][14]
Procedural Steps:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (around 90% capacity), contact your institution's EHS office to arrange for a waste pickup.
-
Documentation: Complete all necessary waste disposal forms or tags as required by your institution and local regulations. This typically includes information on the chemical composition, quantity, and associated hazards.
-
Waste Pickup: Follow the specific procedures provided by your EHS office for the safe transfer of the waste to the disposal personnel.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills: For small spills of the solid material, carefully sweep it up using a dustpan and brush or a HEPA-filtered vacuum cleaner. Place the collected material and any contaminated cleaning materials into the designated solid hazardous waste container. Decontaminate the area with an appropriate solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.
-
Major Spills: In the case of a large spill, evacuate the area and notify your institution's emergency response team or EHS office immediately.
Decontamination of Glassware:
Empty containers and glassware that have come into contact with this compound must be decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[11] The first rinseate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal procedures.
References
-
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
PubChem. This compound. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Universiti Tun Hussein Onn Malaysia. Guidelines on the Disposal of Chemical Wastes from Laboratories. [Link]
-
National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]
-
MDPI. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]
-
PubMed. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and -. [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
-
National Academies of Sciences, Engineering, and Medicine. Chapter: Disposal of Waste. [Link]
-
National Institutes of Health. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. [Link]
-
PubMed Central. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. [Link]
-
PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. [Link]
-
PubMed. THE SYNTHESIS OF 1,2-DISUBSTITUTED 4-QUINAZOLINONES AND RELATED THIONES. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H12N2OS | CID 14575142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. THE SYNTHESIS OF 1,2-DISUBSTITUTED 4-QUINAZOLINONES AND RELATED THIONES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. This compound | 117106-06-6 [chemicalbook.com]
- 10. 117106-06-6|this compound|BLD Pharm [bldpharm.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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- 13. epfl.ch [epfl.ch]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
